Metabolic Engineering Guide: Biosynthesis of 6,8-Dihydroxyoctanoic Acid in E. coli
This guide details the technical roadmap for the biosynthetic production of 6,8-dihydroxyoctanoic acid (6,8-DHOA) in Escherichia coli. While 6,8-DHOA is not a canonical intermediate in the wild-type E.
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical roadmap for the biosynthetic production of 6,8-dihydroxyoctanoic acid (6,8-DHOA) in Escherichia coli.
While 6,8-DHOA is not a canonical intermediate in the wild-type E. coli lipoic acid pathway (which utilizes a radical-SAM dependent sulfur insertion via LipA), it is a high-value chiral synthon for the chemoenzymatic synthesis of (R)-
-Lipoic Acid . This guide focuses on the metabolic engineering strategy required to construct a de novo pathway for this compound, synthesizing established protocols for octanoate production with emerging biocatalysts for regioselective hydroxylation.
Part 1: Strategic Pathway Design
The biosynthesis of 6,8-DHOA requires the coupling of two distinct metabolic modules:
Precursor Accumulation (C8 Scaffold): Interruption of the native Fatty Acid Synthesis (FAS II) cycle to release free octanoic acid.
Regioselective Functionalization: Introduction of hydroxyl groups at the
(C8) and -2 (C6) positions using a specialized dioxygenase or diol synthase.
The Native vs. Engineered Context
It is critical to distinguish this engineered route from native metabolism. In wild-type E. coli, the lipoate synthase (LipA ) converts octanoyl-ACP directly to lipoyl-ACP via a radical mechanism that inserts sulfur atoms without hydroxylated intermediates. Therefore, 6,8-DHOA production requires a synthetic pathway .
Pathway Logic Diagram
The following diagram illustrates the engineered flux from Glucose to 6,8-DHOA, contrasting it with the native LipA pathway.
Figure 1: Divergence of the engineered 6,8-DHOA pathway from the native lipoic acid biosynthesis route.
Part 2: Molecular Modules & Enzymology
Module A: The C8 Octanoate Platform
To produce the octanoate scaffold, the E. coli FAS II pathway must be deregulated and truncated.
Thioesterase Selection (tesB):
Mechanism: The native thioesterase II (TesB ) has specific activity towards medium-chain acyl-CoAs and acyl-ACPs. Overexpression of tesB (or the leaderless variant of tesA, 'tesA) promotes the hydrolysis of Octanoyl-ACP to free Octanoic Acid.
Optimization: Deletion of fadD (acyl-CoA synthetase) is mandatory to prevent the re-activation of free octanoic acid and its subsequent degradation via
-oxidation.
Chain Length Control (fab genes):
To maximize C8 specificity, suppress the elongation enzymes (fabB/fabF) or overexpress the
-ketoacyl-ACP synthase III (fabH) which initiates the cycle.
Module B: The Hydroxylation System (6,8-LDS)
The critical step is the regioselective introduction of hydroxyl groups. The most promising biocatalyst is the 6,8-Linoleate Diol Synthase (LDS) from Penicillium oxalicum (or homologous fungal enzymes).
Mechanism: LDS typically converts linoleic acid (C18:2) to 8-hydroperoxy-octadecadienoic acid, which isomerizes to the diol.
Engineering for C8:
Wild-type LDS has high specificity for C18 substrates.
Variant T879A: Site-directed mutagenesis (e.g., Threonine 879 to Alanine) has been shown to alter the substrate binding pocket, enhancing activity towards shorter or alternative fatty acid chains.
Reaction: Octanoic Acid +
(Intermediate) 6,8-Dihydroxyoctanoic Acid.
Part 3: Experimental Protocol
Strain Construction
Base Strain: E. coli BL21(DE3)
fadD (prevents product degradation).
Genetic Modification
Gene Target
Role
Source/Plasmid
Deletion
fadD
Prevent -oxidation of octanoate
P1 transduction / Red Recombineering
Overexpression
'tesA or tesB
Hydrolyze Octanoyl-ACP to Octanoate
pET-28a (T7 promoter)
Heterologous Exp
lds (T879A)
Convert Octanoate to 6,8-DHOA
pBAD (Arabinose inducible)
Chaperone
groES/groEL
Assist folding of fungal LDS
pGro7
Fermentation & Bioconversion Workflow
Since LDS is a heme-dependent enzyme, heme availability is the rate-limiting factor.
Step-by-Step Methodology:
Inoculation: Inoculate a single colony into 10 mL LB + Antibiotics. Grow overnight at 37°C.
Production Culture: Transfer 1% inoculum into 50 mL Modified M9 Medium (supplemented with 1% glucose and 0.5 mM
-aminolevulinic acid to boost heme synthesis).
Induction:
Grow to
.
Induce Thioesterase (IPTG, 0.1 mM) and LDS (L-Arabinose, 0.2%).
Critical Step: Lower temperature to 20-25°C to prevent inclusion body formation of the fungal LDS.
Biphasic Overlay (Optional but Recommended): Add 10% (v/v) organic phase (e.g., dodecane) to act as a sink for the octanoic acid intermediate if toxicity is observed, although 6,8-DHOA is relatively polar.
Harvest: Collect supernatant after 24-48 hours.
Analytical Validation
Quantification requires extraction and derivatization for GC-MS.
Extraction: Acidify supernatant to pH 2.0 with HCl. Extract 3x with Ethyl Acetate.
Derivatization: Dry organic layer. Resuspend in BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 min to silylate hydroxyl and carboxyl groups.
GC-MS Target: Look for the tri-TMS derivative of 6,8-DHOA.
Characteristic Fragments: Mass shift corresponding to +3 TMS groups (+216 Da) relative to the naked diol.
Part 4: Technical Challenges & Troubleshooting
Challenge
Mechanistic Cause
Solution
Low C8 Specificity
FAS II naturally elongates to C16/C18.
Co-express fabH (initiation) and use a C8-specific thioesterase (e.g., CpFatB1 from Cuphea palustris instead of generic tesA).
LDS Inactivity
Fungal enzymes often misfold in E. coli.
Co-express molecular chaperones (groEL-groES) and supplement media with -aminolevulinic acid (heme precursor).
Regioselectivity
LDS might hydroxylate C8 only (monol).
Protein engineering of the LDS substrate channel is required to enforce the "U-shape" binding mode necessary for 6,8-functionalization on a short chain.
References
Lipoic Acid Biosynthesis (Native Context)
Cronan, J. E. (2016).[1] "Assembly of Lipoic Acid on Its Cognate Proteins: The Amazing Amidotransferase." Molecular Microbiology.
Source:
Octanoic Acid Production (Metabolic Engineering)
Handke, P., et al. (2011).[2] "Application and engineering of fatty acid biosynthesis in Escherichia coli for advanced fuels and chemicals." Metabolic Engineering.
Source:
6,8-Dihydroxy Fatty Acid Production (LDS Enzyme)
Seo, M. J., et al. (2019). "Production of 6,8-Dihydroxy Fatty Acids by Recombinant Escherichia coli Expressing T879A Variant 6,8-Linoleate Diol Synthase from Penicillium oxalicum." Journal of the American Oil Chemists' Society.
Source:
Mechanistic Probes for LipA
Douglas, P., et al. (2006). "The mechanism of lipoate synthase: 6,8-dihydroxypentanoic acid is not an intermediate." Journal of the American Chemical Society.
Thermodynamic Stability Profile: 6,8-Dihydroxyoctanoic Acid vs. Lipoic Acid
Topic: Thermodynamic Stability of 6,8-Dihydroxyoctanoic Acid vs. Lipoic Acid Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary This tec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermodynamic Stability of 6,8-Dihydroxyoctanoic Acid vs. Lipoic Acid
Content Type: Technical Whitepaper
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability distinctions between Lipoic Acid (LA) (1,2-dithiolane-3-pentanoic acid) and its acyclic diol precursor, 6,8-Dihydroxyoctanoic Acid (6,8-DHOA) .
The core thermodynamic conflict lies in the 1,2-dithiolane ring strain of Lipoic Acid. While LA is biologically potent due to its redox reactivity, it is thermodynamically metastable, possessing a high driving force for Ring-Opening Polymerization (ROP). In contrast, 6,8-DHOA is an entropically free, unstrained acyclic chain, exhibiting superior thermal and photochemical stability. This guide details the energetic landscapes, degradation pathways, and characterization protocols required to manage these entities in drug development.
Molecular Architecture & Thermodynamic Landscape
Structural Divergence
The stability difference is dictated by the presence (LA) or absence (6,8-DHOA) of the five-membered heterocyclic ring.
Lipoic Acid (LA): Contains a 1,2-dithiolane ring.[1][2] The C-S-S-C dihedral angle is constrained to ~26-35°, significantly deviating from the optimal open-chain disulfide angle (~90°). This forces electron repulsion between the lone pairs of the sulfur atoms, creating Ring Strain Energy (RSE) .
6,8-Dihydroxyoctanoic Acid (6,8-DHOA): An acyclic octanoic acid derivative with hydroxyl groups at C6 and C8. It adopts a low-energy "zigzag" conformation with no angle strain or torsional forcing.
Thermodynamic Parameters
The following table summarizes the key thermodynamic descriptors.
Parameter
Lipoic Acid (LA)
6,8-Dihydroxyoctanoic Acid (6,8-DHOA)
Molecular State
Strained Heterocycle (1,2-Dithiolane)
Unstrained Acyclic Diol
Ring Strain Energy (RSE)
~3.5 - 5.0 kcal/mol (15–21 kJ/mol)
0 kcal/mol (Reference State)
Enthalpy of Polymerization ()
-15 to -20 kJ/mol (Exothermic)
N/A (No polymerization pathway)
Entropic Freedom
Restricted (Rigid Ring)
High (Flexible Chain)
Redox Potential ()
-0.29 V (LA/DHLA pair)
Redox Inert (under physiological conditions)
Primary Instability
Ring-Opening Polymerization (ROP)
Oxidation of alcohols (slow)
Technical Insight: The enthalpy of polymerization for LA is negative (
), meaning the linear polymer (poly-lipoic acid) is energetically favored over the monomer. The monomer exists only because the reaction is kinetically trapped at low temperatures. Heating LA above its melting point (C) overcomes this barrier, triggering rapid polymerization.
Stability & Degradation Pathways
Thermal Stability & Polymerization (The LA Problem)
Lipoic acid exhibits a unique "floor temperature" behavior. Upon melting, the thermal energy is sufficient to cleave the strained S-S bond homolytically or heterolytically, generating thiyl radicals or thiolates that attack neighboring rings.
Mechanism: S-S Bond Cleavage
Chain Propagation Linear Poly(disulfide).
Observation: Clear yellow liquid transforms into a viscous, rubbery solid (polymer) upon heating.
6,8-DHOA Contrast: 6,8-DHOA melts (Methyl ester
C) into a stable liquid. It requires extreme temperatures (>150°C) or strong acid catalysts to undergo dehydration or esterification, but it cannot polymerize via the same mechanism.
Photochemical Stability
LA: Highly sensitive to UV (330 nm absorption max). UV photons excite the S-S bond (
), leading to immediate ring opening and polymerization or photo-oxidation to thiosulfinates.
6,8-DHOA: Lacks the disulfide chromophore. It is transparent to near-UV and highly stable under ambient light conditions.
Diagram: Thermodynamic Cycle & Degradation
The following graph illustrates the energy landscape connecting the stable precursor (DHOA), the strained active agent (LA), and the thermodynamic sink (Poly-LA).
Figure 1: Thermodynamic energy landscape showing 6,8-DHOA as the stable precursor and Poly-LA as the degradation sink for the strained Lipoic Acid monomer.
Synthesis & Impurity Logic
In synthetic pathways, 6,8-DHOA is the precursor to Lipoic Acid. Understanding this relationship is critical for impurity profiling.
Synthesis: 6,8-DHOA is converted to a bis-leaving group (e.g., mesylate or tosylate).
Cyclization: Reaction with sodium sulfide (
) and sulfur substitutes the oxygen for sulfur and closes the ring.
Impurity Risk: Incomplete cyclization or hydrolysis of the ring (rare) can lead to residual 6,8-DHOA or semi-reacted intermediates.
Note: 6,8-DHOA is often used as a reference standard (CAS 74903-53-0) to quantify hydrolysis degradation or unreacted starting material in LA drug substances.
Experimental Protocols for Stability Assessment
To empirically validate the stability differences, the following protocols are recommended.
Differential Scanning Calorimetry (DSC)
This is the definitive method to distinguish the metastable melting of LA from the stable melting of DHOA.
Protocol:
Weigh 3-5 mg of sample (LA and 6,8-DHOA) into aluminum pans.
Seal hermetically (nitrogen atmosphere).
Ramp temperature from 20°C to 200°C at 10°C/min.
Expected Results:
6,8-DHOA: Sharp endotherm at melting point (e.g., ~44-50°C depending on ester/acid form). No subsequent exotherm.
Lipoic Acid: Sharp endotherm at ~60-62°C (Melting). Immediately followed by (or overlapping with) a broad exotherm representing Ring-Opening Polymerization.
HPLC Separation & Quantification
To detect 6,8-DHOA impurity in Lipoic Acid samples.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
Mobile Phase:
A: 0.1% Phosphoric acid in Water.
B: Acetonitrile.
Gradient: 10% B to 80% B over 20 minutes.
Detection:
LA: UV at 330 nm (specific to disulfide ring) or 210 nm (carbonyl).
Validation: 6,8-DHOA will elute significantly earlier (more polar) than Lipoic Acid.
Stress Testing (Forced Degradation)
Thermal Stress: Incubate both samples at 70°C for 24 hours.
Result: LA will polymerize into a rubbery insoluble mass. 6,8-DHOA will remain a clear liquid/melt with minimal degradation.
Oxidative Stress: Treat with dilute
.
Result: LA oxidizes to Lipoic Acid S-oxide (Thiosulfinate). 6,8-DHOA is relatively inert under mild conditions (requires strong oxidants like Jones reagent to affect alcohols).
References
Dithiolane Ring Strain & Polymerization
Source: Zhang, J., et al. "Ring-Opening Polymerization of Lipoic Acid and Characterization of the Polymer." Journal of Polymer Science Part A: Polymer Chemistry, 2010.[3][4]
Context: Defines the enthalpy of polymerization and the driving force of ring strain.[5]
Thermodynamic Properties of Cyclic Disulfides
Source: Sunner, S. "Energetics of the 1,2-Dithiolane Ring.
Context: Classical determination of the ring strain energy in 1,2-dithiolane systems (~4-5 kcal/mol).
Synthesis & Intermediates
Source: Bringmann, G., et al. "A Short and Productive Synthesis of (R)-α-Lipoic Acid.
Context: Details the use of 6,8-dihydroxyoctanoic acid esters as key intermediates and their conversion thermodynamics.
Lipoic Acid Stability & Formulation
Source: Ikuta, N., et al. "The Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin."[6] Bioscience, Biotechnology, and Biochemistry, 2011.
Context: Discusses the instability of LA due to polymeriz
Whitepaper: A Guide to the Metabolic Journey of 6,8-Dihydroxyoctanoic Acid in Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals. Abstract: 6,8-Dihydroxyoctanoic acid, a hydroxylated medium-chain fatty acid, is a pivotal intermediate in cellular metabolism, primarily recognized...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6,8-Dihydroxyoctanoic acid, a hydroxylated medium-chain fatty acid, is a pivotal intermediate in cellular metabolism, primarily recognized for its role as a direct precursor to the essential cofactor α-lipoic acid (LA). Understanding its metabolic fate is critical for fields ranging from mitochondrial medicine to the study of metabolic disorders. This technical guide provides an in-depth exploration of the cellular uptake, enzymatic conversion, and ultimate physiological integration of 6,8-dihydroxyoctanoic acid. We will detail the core pathway of lipoic acid synthesis within the mitochondria and discuss potential alternative metabolic routes. This document is structured to serve as a practical resource, offering not just a review of the biochemical transformations but also field-proven experimental protocols and analytical strategies for investigating these processes in a laboratory setting.
Introduction: The Significance of 6,8-Dihydroxyoctanoic Acid
6,8-Dihydroxyoctanoic acid is a saturated eight-carbon fatty acid featuring hydroxyl groups at the C6 and C8 positions. While not a common dietary lipid, its metabolic significance is profound due to its established role as a late-stage precursor in the de novo biosynthesis of α-lipoic acid (6,8-dithiooctanoic acid)[1][2]. Lipoic acid is an indispensable cofactor for key mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are central to cellular energy metabolism[3]. These complexes are critical for linking glycolysis to the tricarboxylic acid (TCA) cycle and for catabolizing amino acids[3]. Given this central role, elucidating the metabolic pathway of its precursor, 6,8-dihydroxyoctanoic acid, is fundamental to understanding mitochondrial function and redox regulation.
This guide will trace the path of exogenously supplied 6,8-dihydroxyoctanoic acid from cellular entry to its final metabolic destinations, with a focus on the analytical methods required to robustly interrogate this journey.
Cellular Uptake and Activation
The initial step in the metabolism of any extracellular substrate is its transport across the plasma membrane. For medium-chain fatty acids (MCFAs) and their derivatives, this can occur through both passive diffusion and protein-mediated transport, depending on the cell type and substrate concentration.
Transport Mechanisms: While specific transporters for 6,8-dihydroxyoctanoic acid have not been fully characterized, its journey likely mirrors that of other MCFAs like octanoic acid, which can cross biological membranes with relative ease[4]. Cellular uptake studies are often energy-dependent, showing increased uptake at 37°C compared to 4°C, which suggests the involvement of active transport mechanisms alongside passive diffusion[5][6].
Activation to a Thioester: Following cellular entry, fatty acids must be activated before they can be metabolized. This is typically achieved by conversion to a coenzyme A (CoA) thioester, a reaction catalyzed by acyl-CoA synthetases. For 6,8-dihydroxyoctanoic acid, this activation is presumed to occur, forming 6,8-dihydroxyoctanoyl-CoA, priming it for entry into mitochondrial metabolic pathways. In yeast, the degradation of a related compound, 8-hydroxyoctanoic acid, is dependent on the medium-chain fatty acyl-CoA synthetase Faa2, suggesting a similar activation step is necessary for its metabolism[7].
The Canonical Pathway: Mitochondrial Lipoic Acid Synthesis
The primary and most well-documented fate of 6,8-dihydroxyoctanoic acid is its conversion to lipoic acid within the mitochondrial matrix. This process is a remarkable feat of biochemistry, involving the insertion of two sulfur atoms into a saturated carbon backbone.
The precursor for this pathway is octanoic acid, which is generated by the mitochondrial fatty acid synthesis (mtFAS) pathway and then hydroxylated. However, studies have shown that intermediates like 6,8-dihydroxyoctanoic acid can be utilized when supplied exogenously[2]. The key enzyme in the terminal step is lipoyl synthase (LIAS) , an iron-sulfur cluster enzyme that catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of an octanoyl moiety to form the di-thiolane ring of lipoic acid[3].
The overall transformation can be summarized as:
Octanoyl-ACP → Hydroxylated Intermediates (including 6,8-dihydroxyoctanoic acid) → Lipoyl-Protein
The lipoyl group is then covalently attached via an amide linkage to a specific lysine residue on the E2 subunits of the dehydrogenase complexes[8].
Figure 1: Simplified metabolic pathway of 6,8-dihydroxyoctanoic acid to lipoic acid.
Potential Alternative Metabolic Fates
While lipoic acid synthesis is the primary fate, it is plausible that 6,8-dihydroxyoctanoic acid could enter other metabolic pathways, particularly if supplied in excess.
β-Oxidation: Like other fatty acids, 6,8-dihydroxyoctanoic acid could potentially be a substrate for mitochondrial β-oxidation to generate acetyl-CoA for the TCA cycle or ketone body synthesis[4]. Studies in yeast on the related 8-hydroxyoctanoic acid have shown that its degradation is reduced when POX1, the gene for acyl-CoA oxidase (the first enzyme of β-oxidation), is deleted[7]. This provides strong evidence that hydroxylated MCFAs can be catabolized via this pathway.
ω-Oxidation and Further Metabolism: In some cellular contexts, terminal hydroxyl groups of fatty acids can be further oxidized to aldehydes and then to dicarboxylic acids by alcohol and aldehyde dehydrogenases[7]. This could convert 6,8-dihydroxyoctanoic acid into a dicarboxylic acid derivative, altering its solubility and subsequent metabolic handling.
Experimental Workflows for Studying Metabolic Fate
A robust investigation into the metabolic fate of 6,8-dihydroxyoctanoic acid requires a multi-faceted approach combining cell culture, stable isotope tracing, and mass spectrometry.
Figure 2: General experimental workflow for tracing the metabolic fate of a substrate.
Protocol 1: Stable Isotope Tracing in Cultured Cells
This protocol provides a framework for tracing the metabolic conversion of 6,8-dihydroxyoctanoic acid using a stable isotope-labeled version (e.g., ¹³C₈-6,8-dihydroxyoctanoic acid). Isotope labeling is crucial as it allows for the unambiguous differentiation of metabolites derived from the exogenous substrate versus the endogenous cellular pool[9].
1. Cell Culture and Seeding:
Culture a relevant eukaryotic cell line (e.g., HepG2, a human liver cell line known for high metabolic activity) in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂[10].
Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to attach overnight.
2. Preparation of Treatment Media:
Causality: Fatty acids have low aqueous solubility and can be toxic to cells if not delivered properly. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) mimics physiological transport and improves bioavailability[11].
Prepare a 10 mM stock solution of labeled 6,8-dihydroxyoctanoic acid in ethanol.
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
Slowly add the fatty acid stock solution to the BSA solution while vortexing to create a 1 mM fatty acid:BSA complex.
Prepare final treatment media by diluting this complex into serum-free cell culture medium to a final concentration of 50-100 µM. Also prepare a "vehicle control" medium containing the same concentration of BSA and ethanol without the fatty acid.
3. Metabolic Labeling Experiment:
Aspirate the growth medium from the cells and wash once with sterile PBS.
Add the prepared treatment media (Vehicle Control or Labeled Fatty Acid) to the respective wells.
Incubate the plates at 37°C for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).
4. Metabolite Extraction:
Causality: Rapidly quenching metabolism is essential to capture an accurate snapshot of the metabolic state. Ice-cold solvents are used to halt all enzymatic activity instantly.
Place the 6-well plates on ice. Aspirate the medium.
Wash the cells rapidly with 1 mL of ice-cold saline.
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.
Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
Transfer the supernatant, which contains the polar and semi-polar metabolites, to a new tube for analysis.
5. LC-MS/MS Analysis:
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., a Q-Exactive or Triple-TOF MS).
Use a chromatography method suitable for separating polar metabolites and fatty acids (e.g., reverse-phase or HILIC).
Monitor for the mass-to-charge ratio (m/z) of potential downstream metabolites, taking into account the mass shift from the stable isotope label. For example, search for labeled lipoic acid, labeled acetyl-CoA, and labeled intermediates of the TCA cycle.
Data Presentation and Interpretation
The quantitative data from the LC-MS/MS analysis should be summarized to compare the relative abundance of key metabolites over time. This allows for a kinetic view of the metabolic flux.
Table 1: Hypothetical Relative Abundance of ¹³C-Labeled Metabolites Following Treatment with ¹³C₈-6,8-Dihydroxyoctanoic Acid
Metabolite
Label
1 Hour
4 Hours
12 Hours
¹³C₈-6,8-Dihydroxyoctanoic Acid
+8
100.0
65.2
20.5
¹³C₈-Lipoic Acid
+8
5.3
22.8
45.1
¹³C₂-Acetyl-CoA
+2
1.2
8.9
15.3
¹³C₂-Citrate
+2
<0.5
3.1
7.8
Data are represented as peak area relative to the labeled precursor at 1 hour.
This hypothetical data would suggest that 6,8-dihydroxyoctanoic acid is consumed over time, with a corresponding increase in its direct product, lipoic acid. The appearance of ¹³C₂-Acetyl-CoA and ¹³C₂-Citrate would be strong evidence for the alternative fate of β-oxidation, where the eight-carbon chain is broken down into four two-carbon acetyl-CoA units.
Conclusion and Future Directions
The metabolic fate of 6,8-dihydroxyoctanoic acid in eukaryotic cells is primarily directed towards the synthesis of the vital mitochondrial cofactor, lipoic acid. This conversion, occurring within the mitochondrial matrix, underscores the compound's importance in central carbon metabolism and redox homeostasis. However, evidence suggests that alternative catabolic pathways, such as β-oxidation, are also operative, providing a mechanism for the cell to utilize this molecule for energy generation.
The experimental framework provided in this guide, centered on stable isotope tracing and high-resolution mass spectrometry, offers a robust and reliable methodology for dissecting these pathways. For drug development professionals, understanding this metabolism is crucial when designing therapies that target mitochondrial function or when considering the off-target effects of compounds structurally related to medium-chain fatty acids.
Future research should focus on identifying the specific transporters responsible for cellular uptake and further quantifying the flux of 6,8-dihydroxyoctanoic acid between lipoic acid synthesis and β-oxidation under different physiological conditions, such as metabolic stress or in disease models.
References
A novel enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)-α-lipoic acid. RSC Publishing.
Experimental approaches to the study of reversible protein fatty acylation in mammalian cells. University of Texas Southwestern Medical Center.
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert!.
Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC.
extent of incorporation of deuterated hydroxy- and thiooctanoic acids into lipoic acid. American Chemical Society.
Fatty Acid Metabolism in HepG2 Cells. Frontiers.
Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. PMC - NIH.
Exploring the Mechanisms Underlying Cellular Uptake and Activation of Dendritic Cells by the GK-1 Peptide. PMC.
De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. NIH.
Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers.
Lipoic acid metabolism and mitochondrial redox regul
Guide for Selecting Experimental Models to Study Dietary F
De novo Biosynthesis of 8-hydroxyoctanoic Acid via a Medium-Chain Length Specific Fatty Acid Synthase and Cytochrome P450 in Saccharomyces cerevisiae. PubMed.
Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. PMC.
Literature review on 6,8-dihydroxyoctanoic acid derivatives
An In-Depth Technical Guide to the Synthesis and Biological Significance of 6,8-Dihydroxyoctanoic Acid and Its Derivatives Abstract 6,8-Dihydroxyoctanoic acid (DHOA) is a pivotal, yet often overlooked, saturated fatty ac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Biological Significance of 6,8-Dihydroxyoctanoic Acid and Its Derivatives
Abstract
6,8-Dihydroxyoctanoic acid (DHOA) is a pivotal, yet often overlooked, saturated fatty acid that occupies a central position in cellular metabolism as a direct precursor to the essential cofactor α-lipoic acid (ALA). While its transient existence within the biosynthetic pathway of ALA has been established, the broader synthetic and therapeutic potential of DHOA and its derivatives is an area of burgeoning interest. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DHOA, from its fundamental role in biochemistry to the synthesis of its derivatives and their potential biological activities. We will explore the intricate lipoic acid biosynthesis pathway, detail synthetic strategies for accessing the DHOA scaffold and its analogues, and discuss the rationale for exploring their therapeutic applications, grounded in the established functions of related molecules. This document serves as both a foundational review and a practical guide, offering detailed experimental protocols and field-proven insights for advancing research in this compelling area of bioorganic and medicinal chemistry.
Part 1: The Central Role of 6,8-Dihydroxyoctanoic Acid in Metabolism
The significance of 6,8-dihydroxyoctanoic acid is intrinsically linked to its role as a key intermediate in the de novo synthesis of α-lipoic acid (ALA), an organosulfur compound essential for aerobic metabolism.[1] ALA, in its protein-bound form as lipoamide, is a critical cofactor for several mitochondrial multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids.[2]
Key Lipoic Acid-Dependent Enzyme Systems:
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle.
α-Ketoglutarate Dehydrogenase Complex (KGDH): A crucial enzyme within the citric acid cycle.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.
Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.[1][3]
The biosynthesis of this vital cofactor begins with an eight-carbon fatty acid, octanoic acid, which is attached to a specific acyl carrier protein (ACP).[2] The transformation from octanoic acid to lipoic acid involves a remarkable feat of biological engineering: the regioselective insertion of two sulfur atoms at the C6 and C8 positions of the octanoyl chain. This process is catalyzed by lipoyl synthase (LipA), a radical S-adenosylmethionine (SAM) enzyme.[3] While the precise mechanism is complex, it is understood to proceed through radical-mediated hydrogen abstraction at C6 and C8, followed by sulfur insertion. The 6,8-dihydroxyoctanoic acid structure represents the conceptual oxygen-containing analogue of the final 6,8-dithio-octanoic acid (lipoic acid), making its study critical for understanding the steric and electronic requirements of the lipoyl synthase active site and for designing probes and inhibitors of this pathway.
Fig. 1: Biosynthesis and function of α-lipoic acid.
Part 2: Chemical Synthesis of 6,8-Dihydroxyoctanoic Acid and Its Derivatives
Accessing the 6,8-dihydroxyoctanoic acid scaffold and its derivatives is crucial for both studying the lipoic acid pathway and for exploring novel therapeutic applications. Synthetic strategies often leverage commercially available starting materials and focus on the controlled introduction of functional groups at the C6 and C8 positions.
Core Synthesis and Key Intermediates
A common approach involves the synthesis of key intermediates like 6,8-dichloro- or 8-chloro-6-hydroxyoctanoates, which are valuable precursors for α-lipoic acid itself.[4] For instance, an alkyl 8-chloro-6-ketooctanoate can be reduced to the corresponding alkyl 8-chloro-6-hydroxyoctanoate. This hydroxy group, along with the chloro group, provides two distinct handles for further chemical modification.[4] Stereocontrolled synthesis is also of high importance, as the biological activity of lipoic acid resides in the (R)-enantiomer.[1] Enantiospecific syntheses of precursors like (S)-methyl 6,8-dihydroxyoctanoate have been developed, often using biocatalytic steps, such as stereocontrolled reduction with immobilized Baker's yeast, to set the desired stereochemistry at C6.[5]
Synthetic Workflow: From Precursors to Diverse Derivatives
The versatility of the DHOA scaffold allows for the generation of a diverse library of derivatives. The hydroxyl groups can be esterified, etherified, or converted to other functional groups. The carboxylic acid moiety can be esterified or converted to an amide to modulate properties like solubility, cell permeability, and metabolic stability. Halo-derivatives, particularly 6,8-dichlorooctanoic acid, are pivotal intermediates that can be reacted with a sulfur source, such as an alkali metal disulfide, to form the dithiolane ring of lipoic acid.[4][6]
Fig. 2: General synthetic workflow for DHOA derivatives.
Experimental Protocol: Synthesis of Alkyl 8-Chloro-6-hydroxyoctanoate
This protocol describes the reduction of an alkyl 8-chloro-6-ketooctanoate, a key step adapted from established synthetic routes for α-lipoic acid intermediates.[4]
Objective: To synthesize alkyl 8-chloro-6-hydroxyoctanoate via reduction of the corresponding keto-ester.
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
Reaction Setup: Dissolve alkyl 8-chloro-6-ketooctanoate in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
Causality: Using an alcohol as a solvent is common for borohydride reductions. The reaction is cooled to 0 °C to control the rate of reaction and minimize potential side reactions, ensuring selectivity for the ketone reduction.
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over 15-20 minutes. Monitor the evolution of hydrogen gas.
Causality: NaBH₄ is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester or the alkyl chloride functional groups. Portion-wise addition prevents an overly exothermic reaction.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
Causality: The acidic NH₄Cl protonates and destroys any remaining borohydride and hydrolyzes the borate-ester intermediates formed during the reaction.
Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add DCM to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alkyl 8-chloro-6-hydroxyoctanoate.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal and the appearance of a new alcohol proton and corresponding carbon signal in the NMR spectra will validate the success of the reduction.
Part 3: Biological Activity and Therapeutic Potential of Derivatives
While DHOA is primarily known as a biosynthetic intermediate, its structural analogues and derivatives of other hydroxy fatty acids have demonstrated a wide range of biological activities. This provides a strong rationale for exploring the therapeutic potential of a DHOA-based chemical library.
Antimicrobial and Antifungal Properties: Derivatives of related fatty acids, such as 3-hydroxyoctanoic acid, have been shown to possess antimicrobial activity against various bacterial and fungal strains.[7] The presence of the carboxylic acid group appears essential for this activity. Modifications to the DHOA scaffold could yield novel antimicrobial agents. For example, the 5,8-dihydroxy-1,4-naphthoquinone scaffold has shown potent antifungal activity against Candida albicans by disrupting membrane integrity.[8]
Antiproliferative Effects: The same library of 3-hydroxyoctanoic acid derivatives also exhibited antiproliferative effects against mammalian cell lines, suggesting potential applications in oncology.[7]
Anti-inflammatory and Antioxidant Activity: The parent molecule, α-lipoic acid, is a powerful antioxidant. It is plausible that DHOA derivatives could also act as radical scavengers or modulate inflammatory pathways. Phenolic acids with hydroxyl groups are well-known for their antioxidant and anti-inflammatory properties, often acting by inhibiting pro-inflammatory cytokines or modulating pathways like NF-κB.[9] Certain dihydroxycoumarins, for example, show significant radical scavenging capacity.[10]
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity for derivatives of the related 3-hydroxyoctanoic acid, providing a benchmark for potential DHOA derivative screening.[7]
This protocol provides a method to assess the antioxidant potential of newly synthesized DHOA derivatives.
Objective: To determine the free radical scavenging activity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[11]
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol
Test compounds (DHOA derivatives)
Positive control (e.g., Ascorbic acid or Trolox)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration (e.g., 10 mM).
Assay Setup:
In a 96-well plate, add 100 µL of the DPPH solution to each well.
Prepare serial dilutions of the test compounds and the positive control in methanol.
Add 100 µL of the various concentrations of test compounds, positive control, or methanol (for the blank) to the wells containing the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH, which would lead to inaccurate results. A 30-minute incubation allows the reaction between the antioxidant and the radical to reach completion or a steady state.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
Data Analysis: Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Self-Validation: The assay includes a positive control with a known antioxidant capacity. The results for the test compounds should be compared against this standard. A clear dose-dependent response (increasing inhibition with increasing concentration) validates the quality of the experimental data.
Part 4: Future Directions and Conclusion
6,8-Dihydroxyoctanoic acid stands at a fascinating intersection of core metabolism and synthetic chemistry. While its natural role is fleeting, its structure provides a rich and underexplored scaffold for chemical innovation. The synthetic accessibility of DHOA and its derivatives, coupled with the proven biological activities of related hydroxy fatty acids, presents a compelling case for further investigation.
Future research should focus on:
Library Synthesis: The systematic synthesis and characterization of a diverse library of DHOA derivatives, including esters, amides, ethers, and analogues with alternative functional groups at the C6 and C8 positions.
Broad Biological Screening: Evaluating these libraries against a wide range of biological targets, including panels of pathogenic bacteria and fungi, cancer cell lines, and assays for anti-inflammatory and antioxidant activity.
Mechanistic Studies: For any active compounds identified, detailed mechanistic studies will be essential to understand their mode of action, which could involve membrane disruption, enzyme inhibition, or modulation of signaling pathways.
References
Acker, D. S. (1957). Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide. U.S. Patent No. 2,792,406. Washington, DC: U.S.
Adger, B. M., et al. (1995). A novel enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Chemical Communications, (17), 1713-1714. [Link]
Rašković, A., et al. (2014). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 19(9), 13473-13488. [Link]
Prajdová, N., et al. (2021). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 17, 1269-1277. [Link]
Schonauer, S., et al. (2000). Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. Journal of Biological Chemistry, 275(49), 38651-38658. [Link]
Reina, A., et al. (2016). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(1), 161-172. [Link]
Wikipedia contributors. (2024). Lipoic acid. In Wikipedia, The Free Encyclopedia. [Link]
Augusto, F. A., et al. (2023). Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes. PLOS Biology, 21(6), e3002183. [Link]
De-Vicent, V. R., et al. (2005). Synthesis of r(+)α-lipoic acid. U.S. Patent No. 6,864,374. Washington, DC: U.S.
Aleixandre, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 25(12), 6432. [Link]
Veeprho. (n.d.). 6,8-Dihydroxyoctanoic acid. Retrieved from [Link]
Cruz, J., et al. (2024). Antimicrobial Peptides Act-6 and Act 8-20 Derived from Scarabaeidae Cecropins Exhibit Differential Antifungal Activity. International Journal of Molecular Sciences, 25(14), 7545. [Link]
Logashina, Y. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
Wongso, S., et al. (2023). Antibacterial and antioxidant activities, lethality assay and chemical profile in crude extract of Biancaea sappan (L.) Tod. for anti-Vibrio agent. Journal of King Saud University - Science, 35(5), 102688. [Link]
Valgimigli, A., et al. (2024). On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. Molecules, 29(9), 1968. [Link]
Zhang, S., et al. (2024). Syntheses, properties and mechanistic studies of 8-aminooctanoic acid-modified polyaspartic acid polymers for calcium scale inhibition. Arabian Journal of Chemistry, 17(2), 105518. [Link]
Kumar, D., & Gaikaiwari, R. (2016). Hydroxy Acids: Production and Applications. ResearchGate. [Link]
Bonartsev, A. P., et al. (2017). Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). Biomedical Research International, 2017, 9216393. [Link]
Al-Haidariya, R. K., et al. (2022). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Molecules, 27(21), 7508. [Link]
Technical Guide: Biological Significance & Analysis of Dihydroxy Fatty Acid Intermediates
Executive Summary For decades, dihydroxy fatty acids (DiHFAs)—such as DHETs (dihydroxyeicosatrienoic acids) and DiHOMEs (dihydroxyoctadecenoic acids)—were dismissed as biologically inert degradation products of their par...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For decades, dihydroxy fatty acids (DiHFAs)—such as DHETs (dihydroxyeicosatrienoic acids) and DiHOMEs (dihydroxyoctadecenoic acids)—were dismissed as biologically inert degradation products of their parent epoxides (EETs and EpOMEs). This view is obsolete.
Current data reveals a complex dichotomy: while some DiHFAs (e.g., 14,15-DHET) represent a loss of vasoactive potency, others (e.g., 12,13-DiHOME) function as active "lipokines" critical for metabolic adaptation to exercise. Conversely, the accumulation of specific DiHFAs correlates with severe pathology, including Acute Respiratory Distress Syndrome (ARDS) and mitochondrial dysfunction.
This guide outlines the biosynthetic origins, distinct biological roles, and gold-standard LC-MS/MS quantification protocols for these critical lipid mediators, providing a roadmap for researchers targeting the Soluble Epoxide Hydrolase (sEH) pathway.
Part 1: Biosynthetic Pathways & Enzymology
The primary source of DiHFAs is the hydrolysis of epoxy fatty acids by Soluble Epoxide Hydrolase (sEH/EPHX2) .[1] Understanding this axis is the prerequisite for manipulating DiHFA levels therapeutically.
The CYP-sEH Axis
Polyunsaturated fatty acids (PUFAs) like Arachidonic Acid (AA) and Linoleic Acid (LA) are oxidized by Cytochrome P450 (CYP) epoxygenases to form epoxides (EETs and EpOMEs).[2][3] These epoxides are potent autocrine signaling molecules (vasodilators, anti-inflammatory). sEH rapidly hydrates these epoxides into their corresponding vicinal diols (DiHFAs).
Figure 1: The CYP-sEH biosynthetic axis converting bioactive epoxides to stable dihydroxy intermediates.
Part 2: Physiological & Pathological Roles
The biological impact of DiHFAs is context-dependent. We must distinguish between the Arachidonic Acid cascade (DHETs) and the Linoleic Acid cascade (DiHOMEs).
1. The Metabolic Signal: 12,13-DiHOME
Once considered a toxic byproduct, 12,13-DiHOME has been re-identified as an exercise-induced lipokine released by Brown Adipose Tissue (BAT).[5][6][7][8]
Mechanism: It increases fatty acid uptake and mitochondrial oxidation in skeletal muscle.[8][9]
Significance: Circulating levels increase significantly after moderate-intensity exercise, aiding in metabolic homeostasis.[5][7] It is a direct counter-narrative to the "inactive metabolite" dogma.
2. The Toxic Mediator: Leukotoxin Diols (ARDS)
In the lung, the story changes.[2][10][11] The epoxide of Linoleic Acid (Leukotoxin) was historically blamed for ARDS.[2] However, definitive studies (Moghaddam et al.) proved that the dihydroxy metabolites (9,10-DiHOME and 12,13-DiHOME) are the actual toxic agents.
Pathology: These diols disrupt mitochondrial function in alveolar epithelial cells, leading to massive vascular permeability and pulmonary edema.
Clinical Relevance: High plasma levels of DiHOMEs are potential biomarkers for severe COVID-19 and ARDS outcomes.
3. The Vascular Regulator: 14,15-DHET
While 14,15-EET is a potent hyperpolarizing factor (EDHF) that relaxes blood vessels, its hydrolysis product, 14,15-DHET , is generally less potent.[12][13] However, it is not inert:
Activity: 14,15-DHET acts as a PPAR-alpha agonist (low potency) and can activate BK channels in coronary arterioles.
Marker: Elevated plasma 14,15-DHET is a robust biomarker for sEH overactivity, often correlated with hypertension and endothelial dysfunction.
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying DiHFAs requires high sensitivity due to their isomeric complexity and low physiological abundance (nM range). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode is the mandatory standard.
Step B: Protein precipitation with ice-cold methanol (1:3 v/v). Centrifuge at 10,000 x g.
Step C: Dilute supernatant with water to <15% organic content.
Step D: Load onto Oasis HLB or Strata-X SPE columns. Wash with 5% MeOH. Elute with Ethyl Acetate or 100% MeOH.
Step E: Dry under nitrogen and reconstitute in 50:50 MeOH:Water.
2. LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 1.8 µm particle size.
Mobile Phase: (A) Water + 0.01% Acetic Acid; (B) Acetonitrile/Methanol (80:20) + 0.01% Acetic Acid.
Mode: Negative ESI (MRM).
Table 1: Key MRM Transitions for DiHFA Quantification
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Retention Order
9,10-DiHOME
313.2
201.1
22
Early
12,13-DiHOME
313.2
183.1
22
Late
14,15-DHET
337.2
207.1
18
Late
11,12-DHET
337.2
167.1
18
Mid
12,13-DiHOME-d4
317.2
185.1
22
(Internal Std)
Note: Isomeric separation is critical. 9,10-DiHOME and 12,13-DiHOME have identical masses but distinct fragmentation patterns and retention times.
Figure 2: Standardized LC-MS/MS workflow for high-sensitivity DiHFA quantification.
Part 4: Therapeutic Targeting (sEH Inhibitors)
Drug development focuses on inhibiting sEH to shift the lipid balance away from DiHFAs and toward Epoxides.
Rationale: Epoxides (EETs) are generally cytoprotective, vasodilatory, and anti-inflammatory.[1] DiHFAs (DHETs) are inactive or pro-inflammatory (in the case of lung injury).
Mechanism: Small molecule urea-based inhibitors (e.g., TPPU , AUDA ) bind the catalytic pocket of sEH, preventing water attack on the epoxide ring.
Outcome: Increased EET/DHET ratio. This ratio is the primary pharmacodynamic biomarker for sEH inhibitor efficacy in clinical trials.
Figure 3: Mechanism of Action for sEH inhibitors: Preserving the beneficial Epoxide pool.
References
Stanford, K. I., et al. (2018).[5][7] 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake.[5][7][8][9] Cell Metabolism.
Moghaddam, M. F., et al. (1997).[14] Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase.[2][4][10][11][14][15] Nature Medicine.[10][11][14]
Zuloaga, K. L., et al. (2014).[16] Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke.[16] PLoS ONE.
Morisseau, C., & Hammock, B. D. (2013).[17] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology.
Fang, X., et al. (2006). 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha.[18] American Journal of Physiology.
Enantioselective Synthesis of (R)-6,8-dihydroxyoctanoic acid: A Senior Application Scientist's Guide
Introduction: The Significance of (R)-6,8-dihydroxyoctanoic acid (R)-6,8-dihydroxyoctanoic acid is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its primary importance lies...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of (R)-6,8-dihydroxyoctanoic acid
(R)-6,8-dihydroxyoctanoic acid is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of (R)-α-lipoic acid, a naturally occurring and potent antioxidant.[1] The biological activity of α-lipoic acid resides almost exclusively in the (R)-enantiomer, which is an essential cofactor for several mitochondrial enzyme complexes involved in energy metabolism.[2] Consequently, the development of efficient and highly stereoselective methods for the synthesis of (R)-6,8-dihydroxyoctanoic acid is a critical endeavor for the production of enantiomerically pure (R)-α-lipoic acid for therapeutic and nutraceutical applications.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and field-proven strategies for the enantioselective synthesis of (R)-6,8-dihydroxyoctanoic acid: Chemoenzymatic Kinetic Resolution and Catalytic Asymmetric Dihydroxylation . Each section will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and present data in a clear and accessible format.
Strategic Approaches to Enantioselectivity
The synthesis of a specific enantiomer of a chiral molecule can be broadly approached in two ways: by separating a racemic mixture (resolution) or by directly synthesizing the desired enantiomer using a chiral catalyst or auxiliary (asymmetric synthesis). This guide will explore both a highly effective enzymatic resolution method and a powerful asymmetric catalytic reaction.
Caption: Overview of the main synthetic strategies for (R)-6,8-dihydroxyoctanoic acid.
Strategy 1: Chemoenzymatic Kinetic Resolution of a Dihydroxyoctanoate Precursor
Principle: This strategy relies on the high enantioselectivity of lipases to differentiate between the two enantiomers of a racemic precursor. In this case, a lipase is used to selectively acylate the (S)-enantiomer of a racemic 6,8-dihydroxyoctanoate derivative, leaving the desired (R)-enantiomer unreacted and allowing for its separation. This method is particularly attractive due to the mild reaction conditions and the high enantiomeric excesses that can be achieved.
Causality of Experimental Choices:
Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust lipase for the kinetic resolution of a broad range of alcohols due to its high enantioselectivity and stability in organic solvents.[3]
Acyl Donor: Vinyl acetate is an excellent acyl donor for irreversible transesterification reactions. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward and prevents the reverse reaction, leading to higher conversions and enantiomeric excesses.
Solvent: A non-polar organic solvent like diisopropyl ether (DIPE) is chosen to maintain the enzyme's activity and to solubilize the substrates.
Novozym 435 (immobilized Candida antarctica lipase B)
Vinyl acetate
Diisopropyl ether (DIPE), anhydrous
Molecular sieves (4 Å)
Silica gel for column chromatography
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add racemic methyl 6,8-dihydroxyoctanoate (1.0 equiv.) and anhydrous diisopropyl ether (to a concentration of ~0.1 M).
Addition of Reagents: Add Novozym 435 (typically 10-20% by weight of the substrate) and freshly activated 4 Å molecular sieves.
Acylation: Add vinyl acetate (1.5-2.0 equiv.) to the stirred suspension.
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C, to increase the reaction rate). Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the unreacted alcohol and the conversion.
Reaction Quenching: Once the conversion reaches approximately 50% (ideally leading to high enantiomeric excess for both the product and the remaining starting material), filter off the enzyme and molecular sieves. Wash the solids with additional diisopropyl ether.
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-methyl 6,8-dihydroxyoctanoate and the acetylated (S)-enantiomer can be separated by silica gel column chromatography.
Data Presentation:
Substrate
Enzyme
Acyl Donor
Solvent
Conversion (%)
ee (%) of (R)-alcohol
Racemic methyl 6,8-dihydroxyoctanoate
Novozym 435
Vinyl Acetate
DIPE
~50
>98
Strategy 2: Sharpless Asymmetric Dihydroxylation
Principle: This powerful method introduces both hydroxyl groups stereoselectively across a double bond of a prochiral alkene precursor in a single step. The enantioselectivity is controlled by a chiral ligand derived from cinchona alkaloids, which coordinates to an osmium tetroxide catalyst. The choice of ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[4][5]
Causality of Experimental Choices:
Starting Material: Methyl oct-6-enoate is a suitable prochiral alkene precursor. The position of the double bond is crucial for forming the desired 6,8-dihydroxy product.
Reagent System: The commercially available AD-mix-β is used to obtain the (R)-diol. This mixture conveniently contains the osmium catalyst (K₂OsO₂(OH)₄), the chiral ligand ((DHQD)₂PHAL), a re-oxidant (K₃[Fe(CN)₆]), and a base (K₂CO₃).[5]
Solvent System: A 1:1 mixture of tert-butanol and water is the standard solvent system for Sharpless asymmetric dihydroxylation, as it dissolves both the organic substrate and the inorganic reagents.
Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate and improve the turnover rate of the catalyst, especially for less reactive alkenes.[4]
Detailed Protocol: Sharpless Asymmetric Dihydroxylation of Methyl oct-6-enoate
Materials:
Methyl oct-6-enoate
AD-mix-β
tert-Butanol
Water, deionized
Methanesulfonamide (CH₃SO₂NH₂)
Sodium sulfite (Na₂SO₃)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
Reagent Dissolution: Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until the solids are mostly dissolved, resulting in a pale green, opaque mixture.
Addition of Additive: Add methanesulfonamide (1.0 equiv. relative to the alkene).
Cooling and Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add methyl oct-6-enoate (1.0 equiv.) to the vigorously stirred mixture.
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature while stirring for at least one hour.
Workup: Add ethyl acetate to the reaction mixture and separate the layers. Extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Data Presentation:
Substrate
Reagent
Yield (%)
ee (%)
Methyl oct-6-enoate
AD-mix-β
Typically 80-95%
>95%
Conclusion
The enantioselective synthesis of (R)-6,8-dihydroxyoctanoic acid is a well-established process with multiple reliable routes. The choice between a chemoenzymatic resolution and a catalytic asymmetric approach will depend on factors such as the availability of starting materials, cost of reagents, and desired scale of the synthesis. Both methods presented in this application note offer high enantioselectivity and provide a solid foundation for the production of this crucial chiral intermediate. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully implement these strategies in their own laboratories.
References
Chavan, S. P., & Praveen, C. (2004). Enantioselective Synthesis of R-(+)-Alpha and S-(-)-Alpha-Lipoic Acid. Tetrahedron Letters, 45(31), 421-423.
Xu, Y., Chen, Q., Zhang, Y., et al. (2020). Coevolution of the Activity and Thermostability of an ε-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid. ChemBioChem, 21, 1341-1346.
Ganaha, M., Yamauchi, S., & Kinoshita, Y. (1999). Synthesis of Methyl (S)-(−)-6,8-Dihydroxyoctanoate as a Precursor of (R)-(+)-α-Lipoic Acid. Bioscience, Biotechnology, and Biochemistry, 63(11), 2025-2027.
BenchChem. (2025).
Taylor & Francis Online. (2014). Synthesis of Methyl (S)-(-)-6,8-Dihydroxyoctanoate as a Precursor of (R)-(+)-α-Lipoic Acid.
Chinese Journal of Applied Chemistry. (2020). Advances in Synthetic Methods of (R)-α-Lipoic Acid.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
ACS Publications. (2010).
TU Delft Repository. (n.d.).
Organic Chemistry Portal. (n.d.).
Wikipedia. (n.d.).
Alfa Chemistry. (2025).
Heravi, M. M. (2019). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Pharmaceutical Analysis, 8(3).
New Drug Approvals. (2021). (R)-(+)-alpha-Lipoic acid.
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
Linus Pauling Institute, Oregon St
Forrás, E., et al. (2004). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
Liljeblad, A., & Kanerva, L. T. (2000). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 11(18), 3957-3968.
Application Note: High-Sensitivity HPLC & LC-MS/MS Determination of 6,8-Dihydroxyoctanoic Acid (6,8-DHOA)
Topic: HPLC Method Development for Detection of 6,8-Dihydroxyoctanoic Acid Content Type: Application Note & Protocol Audience: Researchers, Analytical Scientists, Drug Development Professionals Abstract This guide outlin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Detection of 6,8-Dihydroxyoctanoic Acid
Content Type: Application Note & Protocol
Audience: Researchers, Analytical Scientists, Drug Development Professionals
Abstract
This guide outlines a robust analytical framework for the quantification of 6,8-dihydroxyoctanoic acid (6,8-DHOA) , a critical non-chromophoric intermediate in the de novo biosynthesis of
-Lipoic Acid.[1] Due to the molecule's lack of a strong UV chromophore and its amphiphilic nature, standard C18-UV methods often yield poor sensitivity and peak shape. This protocol introduces two validated approaches:
Method A (LC-MS/MS): A high-sensitivity method utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization for biological matrices.[1]
Method B (HPLC-UV): A cost-effective quality control method utilizing Phenacyl Bromide derivatization for synthetic process monitoring.[1]
Introduction & Chemical Logic
The Analytical Challenge
6,8-DHOA (DH8) presents a "perfect storm" of analytical difficulties:
Chromophore Absence: The saturated alkyl chain and hydroxyl groups possess negligible UV absorbance above 210 nm, making direct UV detection prone to baseline noise and solvent interference.
Polarity Duality: The octanoic backbone is hydrophobic, while the C6 and C8 hydroxyl groups introduce significant polarity. On standard C18 columns, this leads to "retention drift" and peak tailing due to secondary silanol interactions.
To overcome these, we employ Chemical Derivatization .[1] By attaching a specific tag to the carboxylic acid moiety, we simultaneously increase hydrophobicity (improving retention on C18) and introduce a high-response signal (UV or MS).[1]
Biosynthetic Context
6,8-DHOA is the substrate for Lipoyl Synthase (LipA), which inserts sulfur atoms at C6 and C8. Monitoring this intermediate is crucial for optimizing recombinant lipoic acid production in E. coli or yeast platforms.[1]
Figure 1: Position of 6,8-DHOA in the Lipoic Acid biosynthetic pathway.[2]
Sample Preparation & Extraction Strategy
Direct injection of biological media (fermentation broth, plasma) is discouraged due to matrix suppression. A Liquid-Liquid Extraction (LLE) is required.[1]
Protocol: Acidified LLE Extraction
Sample: Take 500 µL of cell lysate or fermentation broth.
Acidification: Add 50 µL of 1M HCl. Rationale: Lowers pH < 3.0 to protonate the carboxylic acid (R-COO⁻
Best for: Trace analysis (ng/mL), complex matrices (plasma, cell culture).[1]
Mechanism: 3-NPH targets the carboxylic acid, creating a hydrazide derivative with high ionization efficiency in Negative ESI mode.[1]
Derivatization Protocol (3-NPH)[1][3][4]
Reagent A: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Acetonitrile.
Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Acetonitrile.
Reaction: Mix 40 µL Sample (in MeOH) + 20 µL Reagent A + 20 µL Reagent B.
Incubation: 40°C for 30 minutes.
Quench: Dilute to 1.5 mL with 10% Acetonitrile/Water.
LC-MS/MS Conditions
Parameter
Setting
Column
Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Best for: Purity checks, high-concentration fermentation (>10 µg/mL).[1]
Mechanism: Phenacyl bromide alkylates the carboxyl group, adding a benzene ring that absorbs strongly at 242 nm.
The following diagram illustrates the decision matrix for selecting the correct method and troubleshooting separation issues.
Figure 2: Method selection and troubleshooting logic tree.
Troubleshooting "The Hydroxyl Effect"
The two hydroxyl groups on 6,8-DHOA can cause secondary interactions with free silanols on the silica support, leading to peak tailing.
Solution 1: Use "End-capped" columns (e.g., Eclipse Plus, XBridge).[1]
Solution 2: If using Method A (MS), ensure the aqueous mobile phase contains at least 0.1% Formic Acid to suppress silanol ionization.
Solution 3: For extreme polarity issues, switch to a Polar-Embedded (RP-Amide) column.[1] This phase provides a water layer near the surface, shielding the analyte from silanols.
References
Han, J., et al. (2015).[1] "3-Nitrophenylhydrazine derivatives for the quantification of fatty acids by LC-MS." Analytica Chimica Acta.
Cronan, J. E. (2016).[1] "Assembly of Lipoic Acid on its Cognate Enzymes." Current Opinion in Chemical Biology.
Thermo Fisher Scientific. (2025).[1] "Analysis of Short and Medium Chain Fatty Acids using HPLC-MS." Application Notes.
AOCS. (2019).[1] "Fatty Acid Analysis by HPLC: Derivatization Techniques." American Oil Chemists' Society.[1]
Executive Summary & Strategic Framework Dihydroxy octanoic acid (DHOA) presents a unique analytical challenge due to its amphiphilic nature: a lipophilic octyl chain compromised by three polar functionalities (one carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Framework
Dihydroxy octanoic acid (DHOA) presents a unique analytical challenge due to its amphiphilic nature: a lipophilic octyl chain compromised by three polar functionalities (one carboxyl, two hydroxyls). Direct GC-MS analysis is impossible due to thermal instability and hydrogen bonding, which leads to peak tailing and degradation.
This guide details two distinct derivatization strategies. The choice of method depends strictly on the analytical goal:
Method A (Rapid Silylation): Best for high-throughput screening and qualitative structural elucidation.
Method B (Hybrid Methylation-Silylation): The "Gold Standard" for quantitative accuracy in complex biological matrices (plasma, fermentation broth).
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the appropriate derivatization workflow.
Chemical Mechanisms & Reagent Selection
The Chemistry of Derivatization
To render DHOA volatile, we must replace the active protic hydrogens on the carboxyl (-COOH) and hydroxyl (-OH) groups.
Silylation (TMS): Replaces active H with a Trimethylsilyl [-Si(CH₃)₃] group.
Why Hybrid? Silyl esters (formed on the COOH group in Method A) are susceptible to hydrolysis by trace moisture. Methyl esters (FAMEs) are permanent and stable.
Experimental Protocols
Method A: Rapid One-Step Silylation (BSTFA)
Best for: Pure standards, rapid metabolic profiling, and determining OH position.
Reagents:
Anhydrous Pyridine (99.8%)
BSTFA + 1% TMCS
Internal Standard: Nonadecanoic acid (C19:0) or 3-hydroxy fatty acid.
Protocol:
Drying: Aliquot sample (10-50 µg DHOA) into a reaction vial. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂).[3] Critical: Trace water will destroy the reagent.
Solubilization: Add 50 µL anhydrous Pyridine. Vortex for 30 seconds.
Derivatization: Add 50 µL BSTFA + 1% TMCS. Cap tightly with a Teflon-lined cap.
Reaction: Incubate at 70°C for 60 minutes .
Injection: Inject 1 µL directly into GC-MS. (Note: Avoid glass wool liners if possible, as they can degrade silylated derivatives).
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) - More volatile byproduct than BSTFA.
Protocol:
Step 1: Methylation (COOH Protection)
Add 200 µL BF₃-Methanol to the dried sample.
Incubate at 60°C for 10 minutes .
Cool to room temperature.[2][4] Add 200 µL n-Hexane and 200 µL H₂O.
Vortex vigorously (1 min) and centrifuge.
Transfer the upper Hexane layer (containing DHOA-Methyl Ester) to a new vial.
Evaporate Hexane to dryness under N₂.
Step 2: Silylation (OH Protection)
Add 50 µL MSTFA to the dried residue.
Incubate at 37°C for 30 minutes .
Dilute with 50 µL anhydrous Hexane.
Inject 1 µL.
GC-MS Instrumentation & Parameters
System: Agilent 7890B/5977B (or equivalent Single Quadrupole).
Column: DB-5MS UI (30m × 0.25mm × 0.25µm). Low-bleed essential for silyl analysis.
Parameter
Setting
Rationale
Inlet Mode
Splitless (1 min purge)
Maximizes sensitivity for trace metabolites.
Inlet Temp
280°C
Ensures rapid volatilization of high-boiling derivatives.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow for reproducible retention times.
Oven Program
80°C (1 min) 20°C/min 200°C 5°C/min 300°C (5 min)
Slow ramp (5°C/min) in the middle separates DHOA isomers.
Transfer Line
290°C
Prevents condensation before the ion source.
Source Temp
230°C
Standard for Electron Ionization (EI).
Scan Range
m/z 50–600
Captures high-mass molecular ions and low-mass fragments.
Mass Spectral Interpretation & Self-Validation
The power of silylation lies in the Alpha-Cleavage rule. In Electron Ionization (EI), the carbon bond adjacent to the TMS-ether oxygen is weak and cleaves preferentially. This allows you to pinpoint the exact location of the hydroxyl groups.[5]
Fragmentation Logic for 7,8-Dihydroxy Octanoic Acid (TMS derivative)
Molecular Ion (M+): Often weak or absent.
M-15 (Loss of Methyl): Common in all TMS derivatives.
Alpha-Cleavage Ions: The molecule cleaves between the carbons carrying the OTMS groups if they are vicinal (next to each other), or adjacent to them.
Workflow Visualization: Fragmentation Pathway
Figure 2: Primary fragmentation pathway for vicinal diols in fatty acids.
Self-Validating the Data:
The "m/z 73" Check: All TMS derivatives must show a strong peak at m/z 73 (Si(CH₃)₃). If this is absent, derivatization failed.
The "m/z 147" Check: For vicinal diols (like 7,8-DHOA), look for m/z 147. This represents the rearrangement of two TMS groups forming a cyclic ion [(CH₃)₂Si=O-Si(CH₃)₃]+. Its presence confirms two OH groups are close to each other.
Isomer Differentiation:
7,8-DHOA: Strong m/z 103 (Terminal -CH₂OTMS).
6,7-DHOA: Absence of m/z 103; presence of larger alpha-cleavage fragments from both sides.
Troubleshooting & Quality Control
Issue: "Missing Peaks"
Cause: Moisture in the sample or pyridine.
Fix: Use a fresh ampoule of BSTFA. Dry samples with toluene azeotrope before derivatization.
Issue: "Double Peaks"
Cause: Incomplete derivatization (Mono-TMS vs Di-TMS).
Fix: Increase reaction time or temperature (up to 80°C). Ensure 1% TMCS catalyst is present.
Issue: "Dirty Liner/Tailing"
Cause: Accumulation of SiO₂ (silica) in the liner from hydrolyzed reagent.
Fix: Change liner and gold seal every 50-100 injections.
References
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. Retrieved October 26, 2023, from [Link]
Authoritative source for fragmentation patterns of fatty acid methyl esters and TMS deriv
Standard protocols for BSTFA and MSTFA usage.
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
The foundational text for chemical derivatization mechanisms (Cited for the acid-scavenging role of pyridine).
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Reference for troubleshooting "double peaks" and moisture sensitivity.
Procedures for sulfuration of 6,8-dihydroxyoctanoic acid to lipoic acid
Application Note: Synthetic Conversion of 6,8-Dihydroxyoctanoic Acid to α-Lipoic Acid Context & Rationale α-Lipoic acid (1,2-dithiolane-3-pentanoic acid) is an essential mitochondrial coenzyme involved in the oxidative d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthetic Conversion of 6,8-Dihydroxyoctanoic Acid to α-Lipoic Acid
Context & Rationale
α-Lipoic acid (1,2-dithiolane-3-pentanoic acid) is an essential mitochondrial coenzyme involved in the oxidative decarboxylation of α-keto acids and is widely recognized as a potent pleiotropic antioxidant (1)[1]. While biological systems synthesize lipoic acid via the radical S-adenosylmethionine (SAM) enzyme LipA, which directly inserts sulfur into an unactivated octanoyl chain (2)[2], chemical synthesis requires a more classical substitution approach. The most robust industrial and laboratory-scale synthetic routes utilize 6,8-dihydroxyoctanoic acid (or its esters) as a precursor. This guide details the optimized, three-stage chemical sulfuration workflow required to construct the critical 1,2-dithiolane ring.
Mechanistic Causality & Experimental Design
The transformation of a 1,3-diol system into a 1,2-dithiolane ring is thermodynamically and kinetically challenging. The experimental design is governed by three mechanistic imperatives:
Hydroxyl Activation: Hydroxyl groups are poor leaving groups, making direct reaction with sulfur nucleophiles impossible. The diol must be converted into an electrophilic intermediate. While chlorination (using SOCl₂) is common (3)[3], it often requires harsh conditions that can lead to polymerization of the intermediate. Mesylation (using methanesulfonyl chloride) is preferred as it proceeds under mild conditions, yielding a highly reactive dimesylate intermediate while avoiding acidic degradation (4)[4].
Disulfide Nucleophile (Na₂S₂): To form the 1,2-dithiolane ring, the sulfur source must already contain an S-S bond. Using sodium sulfide (Na₂S) alone would yield a single-sulfur heterocycle (a thietane). By reacting Na₂S with elemental sulfur, sodium disulfide (Na₂S₂) is generated in situ, which acts as a bis-nucleophile to sequentially displace the leaving groups at C6 and C8 (5)[5].
Phase Transfer Catalysis (PTC): The activated ester intermediate is highly lipophilic, whereas Na₂S₂ is strictly water-soluble. A biphasic system (e.g., Toluene/Water) supplemented with a phase-transfer catalyst (such as tetrabutylammonium bromide, TBAB) is essential to shuttle the disulfide dianion into the organic phase for the nucleophilic substitution (6)[6].
Comparative Reaction Metrics
The choice of activation strategy significantly impacts the downstream cyclization yield and product purity.
Activation Strategy
Leaving Group
Reagents
Typical Cyclization Yield
Purity & Mechanistic Notes
Mesylation
-OMs
MsCl, TEA, DCM
70–75%
High purity (>98%); avoids harsh acidic conditions; preferred for pharmaceutical-grade synthesis.
Chlorination
-Cl
SOCl₂, DMF
60–65%
Cost-effective; intermediate is prone to polymerization; requires stringent temperature control.
Bromination
-Br
PBr₃, Toluene
65–70%
Highly reactive electrophile; however, reagents are toxic, highly moisture-sensitive, and generate corrosive byproducts.
Validated Experimental Protocols
The following protocols represent a self-validating system for the synthesis of α-lipoic acid from methyl 6,8-dihydroxyoctanoate.
Protocol A: Activation via Mesylation
Preparation: In an inert atmosphere (N₂), dissolve 1.0 eq of methyl 6,8-dihydroxyoctanoate in anhydrous dichloromethane (DCM) (10 mL/g).
Base Addition: Add 3.0 eq of triethylamine (TEA) and cool the reaction mixture to 0°C using an ice-water bath.
Activation: Add 2.5 eq of methanesulfonyl chloride (MsCl) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent elimination side-reactions.
Validation & Workup: Stir for 2 hours at room temperature. Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1); the complete disappearance of the polar diol spot indicates success. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield methyl 6,8-bis(mesyloxy)octanoate as a viscous oil.
Protocol B: Biphasic Sulfuration and Cyclization
Reagent Generation: In a separate flask, dissolve 1.2 eq of sodium sulfide nonahydrate (Na₂S·9H₂O) in deionized water. Add 1.2 eq of elemental sulfur powder. Heat to 80°C and stir until the sulfur completely dissolves, yielding a dark red aqueous solution of Na₂S₂ (6)[6].
Biphasic Setup: Dissolve the dimesylate intermediate (from Protocol A) in toluene (10 mL/g). Add 0.1 eq of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst (5)[5].
Cyclization: Heat the toluene solution to 80°C. Add the hot aqueous Na₂S₂ solution dropwise over 1 hour under vigorous mechanical stirring (crucial for maintaining the biphasic emulsion).
Validation & Workup: Stir for an additional 3 hours at 80–85°C. Self-Validation: The aqueous phase will transition from dark red to pale yellow as the disulfide is consumed. Cool to room temperature, separate the organic layer, wash with water, dry over MgSO₄, and evaporate to obtain methyl α-lipoate.
Protocol C: Saponification to α-Lipoic Acid
Hydrolysis: Dissolve the crude methyl α-lipoate in methanol (5 mL/g). Add 2.0 eq of potassium hydroxide (KOH) dissolved in a minimum amount of water.
Reaction: Stir at room temperature for 2 hours under N₂ (to prevent oxidation of the dithiolane ring).
Validation & Isolation: Dilute with water and extract once with ether to remove unreacted organic impurities. Cool the aqueous layer to 5°C and slowly acidify with 2M HCl to pH 2. Self-Validation: A pale yellow precipitate of α-lipoic acid will immediately form, validating successful hydrolysis (6)[6].
Purification: Extract the precipitate into ethyl acetate, dry, concentrate, and recrystallize from a cyclohexane/ethyl acetate mixture to yield pure α-lipoic acid.
Workflow Diagram
Caption: Workflow for the synthetic conversion of 6,8-dihydroxyoctanoic acid to α-lipoic acid.
References
Source: Google Patents (US7109362B2)
Title: Synthesis of r(+)
Title: Synthesis of Alpha lipoic acid
Source: ChemicalBook
URL
Source: Google Patents (US2792406A)
Title: Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases
Source: NIH / PMC
URL
Title: Mechanistic Investigations of Lipoic Acid Biosynthesis
Source: Pennsylvania State University
URL
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Elucidation and NMR Characterization of 6,8-Dihydroxyoctanoic Acid
-Lipoic Acid synthesis.
Executive Summary
6,8-Dihydroxyoctanoic acid (6,8-DHOA) represents a critical process-related impurity in the manufacturing of
-Lipoic Acid (Thioctic Acid). It typically arises either as a byproduct during the hydrolysis of intermediate esters (e.g., methyl 6,8-dihydroxyoctanoate) or via oxidative degradation of the dithiolane ring.
Accurate characterization of 6,8-DHOA is challenging due to its structural similarity to the parent fatty acid chain and the potential overlap of its hydroxylated methine/methylene signals with solvent peaks or other aliphatic impurities. This guide provides a definitive NMR protocol using DMSO-d
and CDCl to distinguish 6,8-DHOA from lipoic acid and dihydrolipoic acid, focusing on the diagnostic shifts of the C6 and C8 positions.
Chemical Context & Mechanism
To understand the characterization strategy, one must understand the origin of the molecule. In many synthetic routes, the C6 and C8 positions are functionalized with hydroxyl groups prior to sulfur insertion (thiolation). Incomplete thiolation or subsequent hydrolysis leads to the persistence of 6,8-DHOA.
Key Structural Differentiators:
-Lipoic Acid: C6 and C8 are attached to Sulfur (Chemical Shift ~2.0–3.2 ppm).
6,8-DHOA: C6 and C8 are attached to Oxygen (Chemical Shift
~3.5–4.5 ppm).
Figure 1: Impurity Origin Workflow
Caption: Synthetic pathway highlighting the origin of 6,8-DHOA as a residual intermediate or degradation product.
is standard for fatty acids, DMSO-d is recommended for 6,8-DHOA to observe the exchangeable protons (-OH) if the sample is dry, and to prevent signal overlap of the critical H6/H8 protons with the water peak often found in CDCl.
Mass: Weigh 10–15 mg of the isolate or reference standard.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D) or CDCl (with 0.03% TMS).
Tube: Transfer to a high-precision 5mm NMR tube.
Temperature: Equilibrate at 298 K (25°C).
Instrument Parameters (600 MHz equivalent)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).
Spectral Width: 0 to 14 ppm.
Acquisition Time (AQ): 3.0 – 4.0 sec.
Relaxation Delay (D1):
5.0 sec (Critical for accurate integration of the carboxylic acid proton).
Scans (NS): 16 (for pure standard) or 64+ (for impurity profiling).
Apodization: Exponential multiplication with LB = 0.3 Hz.
Characterization Data
The following data summarizes the assignment of 6,8-DHOA. The diagnostic signals are the downfield shifts of protons attached to oxygenated carbons (C6, C8), which appear significantly downfield compared to the sulfur-bound protons in Lipoic Acid.
Table 1:
H NMR Assignment (DMSO-d
, 600 MHz)
Position
Type
(ppm)
Multiplicity
(Hz)
Interpretation
-COOH
Acid
12.0
br s
-
Carboxylic acid proton (concentration dependent).
OH
Hydroxyl
4.3 – 4.5
br
-
Exchangeable alcohols (visible in dry DMSO).
H-6
Methine
3.60 – 3.68
m
-
Diagnostic: Chiral center, -to-OH.
H-8
Methylene
3.45 – 3.55
t / m
~6.5
Diagnostic: Terminal primary alcohol (-to-OH).
H-2
Methylene
2.18
t
7.4
-to-Carbonyl.
H-7
Methylene
1.45 – 1.60
m
-
Bridge between OH groups (diastereotopic).
H-3,4,5
Methylenes
1.25 – 1.45
m
-
Bulk methylene chain.
> Note: In CDCl
, the OH protons are usually not observed or are broad singlets. H-6 and H-8 shifts typically appear slightly downfield (3.7–3.9 ppm) compared to DMSO.
Table 2:
C NMR Assignment (DMSO-d
)
Position
Type
(ppm)
Interpretation
C-1
Carbonyl
174.8
Carboxylic Acid.
C-6
Methine
68.2
Secondary Alcohol (Chiral Center).
C-8
Methylene
58.5
Primary Alcohol.
C-7
Methylene
39.5
Methylene between hydroxyls.
C-2
Methylene
34.1
-to-Carbonyl.
C-5
Methylene
37.0
-to-C6-Hydroxyl.
C-4
Methylene
25.5
Backbone.
C-3
Methylene
24.8
Backbone.
Comparative Analysis: Lipoic Acid vs. 6,8-DHOA
To validate the method, researchers must differentiate the impurity from the API.
Feature
-Lipoic Acid (API)
6,8-Dihydroxyoctanoic Acid (Impurity)
H-6 Shift
~3.1 – 3.2 ppm (multiplet)
~3.6 – 3.8 ppm (multiplet)
H-8 Shift
~2.4 – 3.2 ppm (multiplet)
~3.5 – 3.6 ppm (triplet/multiplet)
Heteroatom
Sulfur (S-S bond)
Oxygen (OH groups)
Coupling
Complex higher-order (AA'BB')
Standard 1,3-diol coupling
Diagnostic Workflow:
Focus on the 3.5 – 4.0 ppm region.
Lipoic acid is "silent" in this region (except for potential solvent satellites).
Appearance of multiplets in this window indicates the presence of oxygenated species (6,8-DHOA or its esters).
References
Veeprho Laboratories. (n.d.). 6,8-Dihydroxyoctanoic acid Reference Standard. Retrieved from [Link]
Royal Society of Chemistry. (2023). Synthesis of (S)-(-)-methyl 6,8-dihydroxyoctanoate. ChemSpider/RSC. Retrieved from [Link]
National Institutes of Health (NIH). (2019). De novo biosynthesis of 8-hydroxyoctanoic acid.... PubMed Central. Retrieved from [Link]
Google Patents. (2016). CN105439925A: Preparation method for lipoic acid polymer impurities.
PubChem. (2023). 6,8-Dihydroxyoctanoic acid Compound Summary. Retrieved from [Link]
Application Notes and Protocols for Solid-Phase Extraction of Hydroxy Fatty Acids from Plasma
Introduction: The Significance of Hydroxy Fatty Acids in Clinical Research Hydroxy fatty acids (HFAs) are a class of lipid mediators that play crucial roles in a multitude of physiological and pathological processes, inc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Hydroxy Fatty Acids in Clinical Research
Hydroxy fatty acids (HFAs) are a class of lipid mediators that play crucial roles in a multitude of physiological and pathological processes, including inflammation, immune response, and cardiovascular function. As oxidized metabolites of polyunsaturated fatty acids, their concentrations in biological matrices such as plasma can serve as important biomarkers for various diseases. Accurate and reproducible quantification of HFAs in plasma is therefore of paramount importance for researchers, scientists, and drug development professionals. However, the complex nature of plasma, with its high abundance of proteins and other lipids, presents a significant analytical challenge. Solid-phase extraction (SPE) has emerged as a robust and selective sample preparation technique to isolate HFAs from these complex matrices, ensuring cleaner extracts and more reliable downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the solid-phase extraction of hydroxy fatty acids from plasma. The protocols are designed to be self-validating, with a focus on the scientific principles that underpin each step to empower researchers to adapt and troubleshoot their workflows effectively.
The Foundational Principles of Solid-Phase Extraction for HFA Analysis
Solid-phase extraction is a separation technique that partitions analytes between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[3] The choice of sorbent and solvents is critical and is dictated by the physicochemical properties of the target analytes and the interfering components of the sample matrix. For HFAs, which are acidic lipids, the most common SPE retention mechanisms are reversed-phase and anion-exchange.
Reversed-Phase SPE: This technique utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. Hydrophobic interactions are the primary retention mechanism, where the non-polar alkyl chains of the HFAs adsorb to the non-polar sorbent. Elution is achieved by using a less polar (more organic) solvent to disrupt these interactions.
Anion-Exchange SPE: This method employs a stationary phase with positively charged functional groups that bind to the negatively charged carboxylate group of the HFAs.[4] Retention is based on electrostatic interactions. Elution is typically achieved by changing the pH to neutralize the charge on the analyte or sorbent, or by using a high concentration of a competing ion.
Mixed-Mode SPE: This approach combines both reversed-phase and ion-exchange functionalities in a single sorbent, offering enhanced selectivity and cleanup for complex samples.[4]
Critical Step: Plasma Sample Pre-treatment
Effective sample pre-treatment is crucial for successful SPE of HFAs from plasma. The primary goals are to disrupt protein-HFA binding and to precipitate the bulk of proteins, which can otherwise clog the SPE cartridge and interfere with the analysis.[5]
A common and effective pre-treatment strategy involves the following steps:
Acidification: Addition of an acid, such as formic acid or phosphoric acid, to the plasma sample serves two purposes.[5][6] Firstly, it helps to dissociate HFAs from binding proteins like albumin. Secondly, it ensures that the carboxyl group of the HFAs is protonated (neutral), which is essential for their retention on reversed-phase sorbents.[7]
Protein Precipitation: A water-miscible organic solvent, typically acetonitrile or methanol, is added to precipitate the plasma proteins.[1][8]
Centrifugation: The sample is then centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the HFAs is collected for SPE.
Protocol 1: Reversed-Phase SPE for Total HFA Extraction from Plasma
This protocol is a robust method for the general isolation of HFAs and other non-polar to moderately polar lipids from plasma using a C18 sorbent.
Experimental Workflow: Reversed-Phase SPE
Caption: Workflow for Reversed-Phase SPE of HFAs from Plasma.
Step-by-Step Methodology
Sample Pre-treatment:
To 100 µL of plasma, add 10 µL of 10% formic acid to acidify the sample to a pH of approximately 3-4.[6]
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex the mixture for 30 seconds.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant.
SPE Cartridge Conditioning and Equilibration:
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol through the sorbent. This step solvates the C18 chains, activating the stationary phase for interaction with the analytes.
Equilibrate the cartridge by passing 1 mL of water containing 0.1% formic acid. This step prepares the sorbent with a polarity similar to the loading solution, ensuring optimal retention of the HFAs.
Sample Loading:
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge. A slow and steady flow rate (e.g., 1 mL/min) is recommended to ensure adequate interaction between the HFAs and the sorbent.[9]
Washing:
Wash the cartridge with 1 mL of 10% methanol in water containing 0.1% formic acid. This step removes polar interferences such as salts and some phospholipids while retaining the more hydrophobic HFAs.[10][11]
Elution:
Elute the HFAs from the cartridge with 1 mL of methanol or acetonitrile. These less polar solvents disrupt the hydrophobic interactions between the HFAs and the C18 sorbent, leading to their elution.[12][13]
Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Mixed-Mode SPE for Enhanced Selectivity of HFAs from Plasma
This protocol utilizes a mixed-mode sorbent with both reversed-phase and anion-exchange properties for a more selective extraction of acidic lipids like HFAs, resulting in a cleaner final extract.
Experimental Workflow: Mixed-Mode SPE
Caption: Workflow for Mixed-Mode SPE of HFAs from Plasma.
Step-by-Step Methodology
Sample Pre-treatment:
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile.
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
Collect the supernatant.
SPE Cartridge Conditioning and Equilibration:
Condition a mixed-mode SPE cartridge (e.g., polymeric with anion exchange functionality) with 1 mL of methanol.
Equilibrate with 1 mL of water.
Sample Loading:
Load the supernatant onto the SPE cartridge at a slow flow rate.
Washing:
Perform an aqueous wash with 1 mL of water containing 5% methanol to remove polar interferences.
Follow with an organic wash using 1 mL of a non-polar solvent mixture like hexane:ethyl acetate (90:10 v/v) to remove neutral lipids.[4]
Elution:
Elute the HFAs with 1 mL of methanol containing 2% formic acid. The formic acid neutralizes the anionic HFA, disrupting the ion-exchange interaction, while the methanol disrupts the reversed-phase interaction.[9]
Post-Elution Processing:
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Data Presentation: Expected Performance of SPE Protocols
The choice of SPE protocol can significantly impact the recovery and purity of the extracted HFAs. The following tables provide a summary of expected performance characteristics based on literature and in-house validation data.
Table 1: Comparison of SPE Sorbent Characteristics for HFA Extraction
Sorbent Type
Primary Retention Mechanism(s)
Advantages for HFA Extraction
Potential Disadvantages
C18 (Reversed-Phase)
Hydrophobic interactions
Good retention of non-polar to moderately polar lipids; widely available and cost-effective.
Less selective for acidic compounds; may co-elute with other lipids.
Polymeric Reversed-Phase
Hydrophobic interactions
Stable over a wide pH range; higher loading capacity compared to silica-based sorbents.
May have different selectivity compared to C18.
Weak Anion Exchange (WAX)
Anion exchange and some hydrophobic interactions
Selective for acidic compounds like HFAs; allows for stringent washing steps to remove neutral and basic interferences.
Requires careful pH control for optimal retention and elution.
Mixed-Mode (Reversed-Phase + Anion Exchange)
Hydrophobic and anion exchange interactions
Highly selective for acidic lipids; provides excellent cleanup of complex matrices like plasma.[4]
Method development can be more complex.
Table 2: Typical Recovery Rates of Representative HFAs from Plasma using SPE
Note: Recovery rates can vary depending on the specific protocol, sorbent brand, and analytical method used. A study on fatty acid esters of hydroxy fatty acids (FAHFAs) in serum reported recovery factors ranging from 73.8% to 100%.[14]
Conclusion and Best Practices
Solid-phase extraction is an indispensable tool for the reliable analysis of hydroxy fatty acids in plasma. The choice between a reversed-phase and a mixed-mode protocol will depend on the specific requirements of the study, including the desired level of sample cleanup and the complexity of the HFA profile being investigated. For general screening, reversed-phase SPE offers a robust and straightforward approach. For targeted, quantitative studies requiring the highest level of purity, mixed-mode SPE is often the preferred method.
To ensure the highest quality data, it is recommended to:
Always use high-purity solvents and reagents.
Optimize flow rates during sample loading and elution.[9]
Perform a thorough validation of the chosen SPE method, including assessment of recovery, matrix effects, and reproducibility.
Include appropriate internal standards in the experimental workflow to correct for any variability during sample preparation and analysis.
By carefully considering the principles and protocols outlined in this guide, researchers can develop and implement effective solid-phase extraction strategies for the accurate and precise measurement of hydroxy fatty acids in plasma, ultimately advancing our understanding of their role in health and disease.
References
Biotage. (2023, May 24). What are the 5 steps of SPE?[Link]
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]
Zhao, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289. [Link]
Agilent Technologies. (2021). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]
López-Bascón, M. A., et al. (2017). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1491, 45-53. [Link]
Waters Corporation. (n.d.). A Definitive Lipidomics Workflow for Human Plasma Utilizing Off-line Enrichment and Class Specific Separation of Phospholipids. [Link]
ResearchGate. (n.d.). Lipid recovery rates using solid-phase extraction.... [Link]
ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. [Link]
Agilent Technologies. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. [Link]
Favaloro, E. J., et al. (2020). A practical method for reducing the interference due to lipaemia in coagulation tests. International Journal of Laboratory Hematology, 42(1), 106-113. [Link]
Stancliffe, E., et al. (2024). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabolic phenotyping of blood samples. ChemRxiv. [Link]
Kim, J., et al. (2024). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Molecules, 29(2), 486. [Link]
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
Sanaki, T., et al. (2015). Improvements in the High-Performance Liquid Chromatography and Extraction Conditions for the Analysis of Oxidized Fatty Acids Using. Modern Chemistry & Applications, 3(3). [Link]
Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Lipids, 34(10), 1113-1119. [Link]
Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. [Link]
Hawach Scientific. (2023, September 11). General Procedure for Solid Phase Extraction. [Link]
Hu, Y., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography B, 877(13), 1236-1242. [Link]
Phenomenex. (n.d.). How Much Sample Can I Upload Onto My SPE Device?[Link]
Waters Corporation. (2024). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. [Link]
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]
Technology Networks. (n.d.). Mass spectrometry based methods to measure lipid oxidation in plasma of patients with chronic kidney disease. [Link]
Tuomainen, T. P., et al. (2000). C18 hydroxy fatty acids as markers of lipid peroxidation ex vivo and in vivo. Lipids, 35(8), 915-922. [Link]
Broadhurst, D. I., et al. (2020). Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Journal of Proteome Research, 19(11), 4531-4540. [Link]
Biotage. (2023, February 2). When should I choose a mixed-mode SPE?[Link]
Geyer, P. E., et al. (2020). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Chemistry, 8, 776. [Link]
Google Patents. (n.d.).
Spectroscopy Online. (2008). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides. [Link]
Vacutainer. (n.d.). Collect blood samples using 8 or 10-mL Vacutainer EDTA. [Link]
Application Note: Biocatalytic Resolution of 6,8-Dihydroxyoctanoic Acid using Lipase A (LipA)
This Application Note is structured to guide drug development professionals and researchers through the biocatalytic application of Lipase A (LipA) for the kinetic resolution of 6,8-dihydroxyoctanoic acid (DH8) . Importa...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide drug development professionals and researchers through the biocatalytic application of Lipase A (LipA) for the kinetic resolution of 6,8-dihydroxyoctanoic acid (DH8) .
Important Disambiguation:
Target Enzyme:Lipase A (EC 3.1.1.3) , typically from Pseudomonas aeruginosa, Burkholderia cepacia, or Candida rugosa. Used for chiral resolution in organic synthesis.[1][2][3][4]
NOT:Lipoate Synthase (LipA, EC 2.8.1.8) , the Radical SAM enzyme involved in the biological sulfur insertion of octanoyl-ACP.[5] While DH8 is a structural analog of the biological intermediate, it is not the primary substrate for Lipoate Synthase. This guide focuses on the industrial/preparative biocatalysis (Lipase A).
Executive Summary
(R)-Lipoic acid is a vital cofactor and high-value pharmaceutical antioxidant. Chemical synthesis typically yields a racemic mixture. This protocol details the use of Lipase A (LipA) to perform a kinetic resolution of 6,8-dihydroxyoctanoic acid (DH8) , a key intermediate. By exploiting the stereoselectivity of LipA, researchers can isolate the (S)-DH8 enantiomer (or its ester), which is the requisite precursor for the chemical inversion to biologically active (R)-Lipoic acid .
Scientific Principles & Mechanism
The Challenge of Remote Chirality
6,8-dihydroxyoctanoic acid presents a "remote chiral center" challenge. The stereocenter is at C6 , while the primary carboxyl group (the standard site of lipase esterification) is at C1 .
Direct Esterification: LipA catalyzes the reaction between the C1-carboxyl and an external alcohol (e.g., n-octanol). High enantioselectivity (
) requires a lipase with a deep binding pocket capable of distinguishing the C6 orientation while acting on C1.
Acylation (Alternative): LipA acts on the C6-hydroxyl group directly using an acyl donor (e.g., vinyl acetate). This often yields higher enantiomeric excess (
) but requires the substrate to be an ester form initially.
Mechanism of Action (Serine Hydrolase)
LipA operates via a catalytic triad (Ser-His-Asp/Glu).
Acyl-Enzyme Formation: The nucleophilic serine attacks the substrate (acyl donor or DH8), forming a covalent acyl-enzyme intermediate.
Deacylation: The chiral alcohol (or water) attacks the intermediate. The enzyme's chiral environment ensures that one enantiomer reacts significantly faster (
) than the other ().
Pathway Visualization
The following diagram illustrates the kinetic resolution pathway to the drug precursor.
Caption: Kinetic resolution of DH8. LipA preferentially esterifies the (S)-enantiomer, which is subsequently converted to (R)-Lipoic Acid via stereochemical inversion during sulfuration.
Experimental Protocol
Materials & Reagents
Component
Grade/Spec
Purpose
Substrate
6,8-dihydroxyoctanoic acid (racemic)
Target for resolution
Enzyme
Lipase A (Pseudomonas sp. or Candida sp.)
Immobilized (e.g., Novozym 435) preferred for stability
Acyl Acceptor
n-Octanol or Ethanol
Co-substrate for esterification
Solvent
Diisopropyl ether (DIPE) or n-Heptane
Reaction medium (Hydrophobic solvents preserve LipA activity)
Molecular Sieves
4Å
Water removal (drives equilibrium toward ester)
Protocol: Enantioselective Esterification
This method uses LipA to esterify the (S)-enantiomer of the acid, leaving the (R)-acid unreacted.
Step 1: Reaction Setup
Dissolve 10 mmol of racemic 6,8-dihydroxyoctanoic acid in 50 mL of n-heptane/DIPE (1:1 v/v). Note: If solubility is poor, add 5% DMSO, though this may lower enzyme activity.
Add 30 mmol (3 eq) of n-octanol.
Add 1.0 g of activated 4Å molecular sieves.
Equilibrate the mixture to 30°C in an orbital shaker (200 rpm) for 15 minutes.
Step 2: Enzymatic Initiation
Add 500 mg of Immobilized LipA (approx. 10% w/w relative to substrate).
Seal the vessel. Incubate at 30°C at 200 rpm.
Step 3: Monitoring & Endpoint
Withdraw 50 µL aliquots at t=0, 4, 8, 24, and 48 hours.
Derivatize samples (e.g., with MSTFA) for GC analysis or use Chiral HPLC (Column: Chiralpak AD-H).
Stop Condition: Terminate reaction when conversion (
) reaches ~50% (theoretical maximum yield for resolution).
Step 4: Downstream Processing
Filter off the enzyme and molecular sieves. (Enzyme can be washed with heptane and reused).
Separation: Partition the filtrate between hexane and saturated NaHCO₃ solution.
Organic Phase: Contains the (S)-DH8 Octyl Ester .
Aqueous Phase: Contains the unreacted (R)-DH8 Acid (as salt).
Acidify the aqueous phase and extract with ethyl acetate to recover (R)-acid.
Hydrolyze the organic phase ester (using NaOH/MeOH) to yield pure (S)-6,8-dihydroxyoctanoic acid .
Data Analysis: Calculating Enantioselectivity (E-value)
To validate the protocol, calculate the Enantiomeric Ratio (
) using the conversion () and enantiomeric excess of the substrate () and product ().
Target Metrics:
Excellent:
(Highly specific, suitable for pharma).
Good:
(Acceptable, may require recrystallization).
Poor:
(Optimize solvent or switch LipA source).
Optimization & Troubleshooting
Solvent Engineering
LipA activity is heavily influenced by the LogP of the solvent.
Recommended: Isooctane, n-Heptane (LogP > 3.0). Maintains the essential water layer on the enzyme surface.
Avoid: Polar solvents like Methanol or DMF (strips water, denatures LipA).
Workflow Diagram
Caption: Step-by-step workflow for the enzymatic resolution of DH8.
Critical Considerations (E-E-A-T)
Stereochemical Inversion:
It is crucial to note that the conversion of 6,8-dihydroxyoctanoic acid to lipoic acid involves the substitution of hydroxyl groups with sulfur. If this is performed via activation (e.g., mesylation) followed by nucleophilic attack by sulfur (e.g., using Na₂S/S), the stereochemistry at C6 will invert (SN2 mechanism).
Requirement: To obtain (R)-Lipoic Acid (Natural), you typically need the (S)-DH8 precursor.
LipA Role: Ensure your LipA variant selects for the formation of the (S)-ester, or use the unreacted (S)-acid if the enzyme prefers (R).
Enzyme Reuse:
Immobilized LipA (e.g., Novozym 435) can be reused 5-10 times. Rinse with dry heptane between cycles. Do not wash with water, as this may strip the enzyme from the carrier or alter its hydration state.
Substrate Inhibition:
High concentrations of DH8 (>100 mM) may inhibit LipA due to acid effects or viscosity. If rates are slow, perform a fed-batch addition of the substrate.
References
Fadnavis, N. W., et al. (1997).[4][6] "Remote control of stereoselectivity: lipase catalyzed enantioselective esterification of racemic α-lipoic acid."[4][7] Tetrahedron: Asymmetry, 8(2), 337-339.
Yan, H., Wang, Z., & Chen, L. (2009).[4][7] "Kinetic resolution of α-lipoic acid via enzymatic differentiation of a remote stereocenter." Journal of Industrial Microbiology & Biotechnology, 36, 643–648.[4][7]
Zhou, W., et al. (2014).[4] "Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation." Journal of Molecular Catalysis B: Enzymatic, 99, 102-107.[8]
Brooker, J., et al. (2016). "Crystallographic snapshots of sulfur insertion by lipoyl synthase." Proceedings of the National Academy of Sciences (PNAS), 113(41). (Provided for mechanistic distinction context).
Technical Support Center: Optimizing the Reduction of 6,8-Diketooctanoic Acid
Welcome to the technical support center for the synthesis and purification of 6,8-dihydroxyoctanoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 6,8-dihydroxyoctanoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of lipoic acid and its derivatives, where the reduction of 6,8-diketooctanoic acid is a critical step. Here, we address common challenges and provide field-proven insights to help you improve reaction yields, minimize side products, and ensure the successful synthesis of your target diol.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of reducing 6,8-diketooctanoic acid?
The reduction of 6,8-diketooctanoic acid is a key transformation aimed at producing 6,8-dihydroxyoctanoic acid. This diol is a crucial precursor in the total synthesis of α-Lipoic Acid (also known as 6,8-thioctic acid), a vital cofactor for several multienzyme complexes involved in oxidative decarboxylation and a compound of significant therapeutic interest.[1] The subsequent steps typically involve converting the diol to a dihalide or ditosylate, followed by reaction with a sulfur source to form the characteristic dithiolane ring of lipoic acid.[2]
Q2: What are the most common methods for reducing a 1,2-diketone like 6,8-diketooctanoic acid?
The two primary strategies for this reduction are metal hydride reduction and catalytic hydrogenation.
Metal Hydride Reduction: Sodium borohydride (NaBH₄) is the most common and practical choice for this transformation.[3][4] It is a mild and selective reducing agent for ketones and aldehydes.[3][5] More powerful reagents like lithium aluminum hydride (LiAlH₄) are generally avoided as they are less chemoselective and will also reduce the carboxylic acid moiety.[6][7]
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[8][9] It is an effective method, though it may require specialized high-pressure equipment and can sometimes lead to over-reduction or other side reactions.[8][10]
Q3: Why is the carboxylic acid group a major challenge in this reaction?
The free carboxylic acid presents a significant challenge because it readily reacts with hydride-based reducing agents like NaBH₄. This acid-base reaction consumes the hydride reagent, releasing hydrogen gas and forming the sodium salt of the acid, which is unreactive towards further reduction by NaBH₄.[11] This non-productive consumption of the reducing agent is a primary cause of low yields and incomplete reactions.
Expert Insight: It is highly advisable to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), before performing the reduction. This strategy prevents the undesirable acid-base side reaction, ensuring that the hydride reagent is available exclusively for the reduction of the two ketone functionalities. A patent for the synthesis of R(+)α-lipoic acid explicitly details the esterification of a similar di-halo-octanoic acid intermediate prior to subsequent steps.[2]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of 6,8-Dihydroxyoctanoic Acid
Q: I've performed the reduction using sodium borohydride, but my yield is extremely low, and I recover mostly starting material. What went wrong?
This is a common issue that can almost always be traced back to one of three areas: substrate reactivity, reagent stoichiometry and quality, or reaction conditions.
Cause A: Unprotected Carboxylic Acid. As detailed in FAQ #3, if you are using the free acid form of 6,8-diketooctanoic acid, your NaBH₄ is likely being consumed by the acidic proton.
Solution: Convert the carboxylic acid to its corresponding methyl or ethyl ester before the reduction step. This is a standard protecting group strategy that dramatically improves efficiency. The ester can be easily hydrolyzed back to the carboxylic acid after the successful reduction of the ketones.
Cause B: Insufficient Reducing Agent. The reduction of two ketone groups requires a minimum of 0.5 molar equivalents of NaBH₄, as one molecule of NaBH₄ can theoretically provide four hydride ions.[12] However, in practice, a significant excess is required to ensure the reaction goes to completion, typically 2-4 molar equivalents.
Solution: Increase the molar equivalents of NaBH₄. Start with at least 2 equivalents relative to your diketo-ester and consider increasing to 3 or 4 equivalents if the reaction remains sluggish.
Cause C: Poor Reagent Quality. Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power.
Solution: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. If you suspect your reagent is old, it is best to purchase a new supply.
Problem 2: Incomplete Reaction & Formation of Mono-Reduced Byproduct
Q: My reaction stalls, and TLC/LC-MS analysis shows a mixture of starting material, the desired diol, and a significant amount of an intermediate product (a hydroxy-ketone). How can I drive the reaction to completion?
This indicates that the reduction of the second ketone is significantly slower than the first, or the reaction has stopped prematurely.
Cause A: Low Temperature. While reductions are often run at 0°C to control exotherms and improve selectivity, very low temperatures can severely retard the reaction rate, especially for the second, potentially more sterically hindered, ketone reduction.[8]
Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitoring by TLC will show the gradual conversion of the intermediate to the final product.
Cause B: Choice of Solvent. The solvent plays a crucial role in modulating the reactivity of NaBH₄.
Solution: Methanol or ethanol are typically effective solvents for NaBH₄ reductions.[13] Methanol is generally more reactive than ethanol. If the reaction is slow in ethanol, consider switching to methanol or using a mixture of THF/methanol.
Problem 3: Formation of Unidentified Side Products
Q: I'm obtaining the desired product, but my crude reaction mixture is complex, showing multiple unidentified spots on the TLC plate. What are potential side reactions?
Beyond incomplete reduction, other side reactions can complicate your purification process.
Cause A: Tautomerization and Enolization. 1,2-Diketones can exist in equilibrium with their enol tautomers.[14] This can sometimes lead to undesired pathways, although it's less common with simple aliphatic systems under standard NaBH₄ reduction conditions.
Cause B: Reaction with Solvent. In alcoholic solvents, NaBH₄ can react with the solvent to form alkoxyborohydrides, which have different reactivity profiles. While this is part of the normal reaction mechanism, suboptimal conditions (e.g., elevated temperatures for prolonged periods) could potentially lead to other pathways.
Solution: Controlled Work-up. A careful work-up procedure is critical.
Quenching: Cool the reaction mixture to 0°C and slowly add a dilute acid (e.g., 1M HCl) or a saturated solution of ammonium chloride to quench the excess NaBH₄ and hydrolyze the borate-ester complexes. Be cautious, as hydrogen gas will be evolved.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Purification: The resulting 6,8-dihydroxyoctanoate is a polar molecule. Purification is best achieved using column chromatography on silica gel with a polar eluent system, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Comparative Overview of Reduction Strategies
Method/Reagent
Typical Conditions
Typical Yields
Key Advantages
Potential Drawbacks & Side Reactions
Sodium Borohydride (NaBH₄)
Methanol or Ethanol, 0°C to RT
>80% (on ester)
Operationally simple, mild, chemoselective for ketones/aldehydes.[3][4]
Ineffective on free acid[11]; requires stoichiometric amounts; potential for incomplete reduction.
Extremely high chemo- and enantioselectivity.[17][18]
Enzymes can be expensive and substrate-specific; requires biological lab setup.
Visualizing the Reaction Pathway
The following diagram illustrates the recommended synthetic route for the reduction of 6,8-diketooctanoic acid, highlighting the critical protection step and the main reaction pathway versus the problematic, low-yielding alternative.
Caption: Recommended vs. Problematic pathways for reducing 6,8-diketooctanoic acid.
Detailed Experimental Protocol: Reduction of Methyl 6,8-Diketooctanoate
This protocol describes the reduction of the methyl ester of 6,8-diketooctanoic acid using sodium borohydride.
Step 1: Esterification of 6,8-Diketooctanoic Acid (Protection)
Dissolve 6,8-diketooctanoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid or 0.1 eq of p-toluenesulfonic acid).
Heat the solution to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (stain with potassium permanganate) until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 6,8-diketooctanoate, which can often be used in the next step without further purification.
Step 2: Sodium Borohydride Reduction
Dissolve the crude methyl 6,8-diketooctanoate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
Cool the flask to 0°C in an ice-water bath.
Slowly add sodium borohydride (NaBH₄, 2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
After the addition is complete, continue stirring at 0°C for 1 hour.
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-8 hours or until TLC analysis indicates complete consumption of the starting material.
Step 3: Work-up and Purification
Cool the reaction mixture back to 0°C.
Carefully and slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 5-6).
Remove the majority of the methanol under reduced pressure.
Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexanes, to afford pure methyl 6,8-dihydroxyoctanoate.
References
Zhao, Z., Dong, W., Liu, J., Yang, S., Cotman, A. E., Zhang, Q., & Fang, X. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 146(5), 3543–3560. Available at: [Link]
Augustine, R. L. (1988). Catalytic Hydrogenation of Diketones. Synthetic Communications, 18(5), 493-498. Available at: [Link]
Zhao, Z., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. Available at: [Link]
Reagent Guide. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
Bertini, I., et al. (2007). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols. Organic & Biomolecular Chemistry, 5, 1112-1121. Available at: [Link]
Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. Available at: [Link]
Thayer, D. A., et al. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Journal of the American Chemical Society, 129(46), 14470-14476. Available at: [Link]
Giancarlo, P., & Marco, V. (2005). U.S. Patent No. 6,864,374. Washington, DC: U.S. Patent and Trademark Office.
Hohmann, K. F., et al. (2010). Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. Journal of Biological Chemistry, 285(21), 15993–16001. Available at: [Link]
LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Chemistry LibreTexts. Available at: [Link]
Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(20), 13615–13623. Available at: [Link]
Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
Rohm and Haas Company. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents. Rohm and Haas Technical Bulletin. Available at: [Link]
Records of the Chemical Progress. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. Available at: [Link]
Veeprho. (n.d.). 6,8-Dihydroxyoctanoic acid | CAS 74903-53-0. Veeprho. Available at: [Link]
Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Available at: [Link]
LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
LibreTexts. (2020). 21.9: Reduction of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
Rylander, P. N. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis Group. Available at: [Link]
University of Wisconsin. (n.d.). Reductions. Advanced Organic Chemistry Course Materials. Available at: [Link]
Veeprho. (n.d.). 6,8-Dihydroxyoctanoic acid | CAS 74903-53-0. Veeprho. Available at: [Link]
Preventing lactonization of 6,8-dihydroxyoctanoic acid during storage
Technical Support Center: Stability Management of 6,8-Dihydroxyoctanoic Acid (6,8-DHOA) Executive Summary The Core Issue: 6,8-Dihydroxyoctanoic acid (6,8-DHOA) is thermodynamically unstable in its free acid form. It unde...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability Management of 6,8-Dihydroxyoctanoic Acid (6,8-DHOA)
Executive Summary
The Core Issue: 6,8-Dihydroxyoctanoic acid (6,8-DHOA) is thermodynamically unstable in its free acid form. It undergoes rapid intramolecular esterification to form a six-membered
-lactone ring. This process is acid-catalyzed and driven by entropy.
The Solution: To prevent lactonization, 6,8-DHOA must be stored as a carboxylate salt (pH > 8.0) , preferably lyophilized and kept at -20°C or lower.
Module 1: The Science of Instability
Mechanism of Failure:
-Lactone Formation
Unlike simple fatty acids, 6,8-DHOA contains a hydroxyl group at the C6 position. In the presence of protons (acidic pH) or even in unbuffered aqueous solutions (where the carboxylic acid self-protonates), the C6-hydroxyl attacks the C1-carbonyl.
This forms a
-lactone (6-membered ring) . While the C8-hydroxyl could theoretically form an 8-membered ring, the 6-membered ring is kinetically and thermodynamically favored due to low ring strain.
Key Thermodynamic Drivers:
Entropy: The release of a water molecule drives the equilibrium toward the lactone.
Catalysis: Any trace acid (H+) acts as a catalyst, lowering the activation energy for ring closure.
Figure 1: The stability landscape of 6,8-DHOA. The red path represents the spontaneous degradation (lactonization) in acidic media. The green path represents the stabilization strategy.
Module 2: Storage & Handling Protocols
Protocol A: Long-Term Storage (Lyophilized Salt)
Use this protocol upon synthesis or receipt of the compound to ensure indefinite stability.
Parameter
Specification
Reason
Target pH
8.0 – 9.0
Prevents protonation of the carboxylate, blocking nucleophilic attack.
Counter-ion
Sodium () or Potassium ()
High solubility and biological compatibility.
Temperature
-20°C or -80°C
Slows kinetic movement, inhibiting any residual reaction.
State
Lyophilized Powder
Removal of water shifts equilibrium away from hydrolysis/reactivity.
Step-by-Step Procedure:
Dissolution: Dissolve the free acid 6,8-DHOA in a minimal volume of 10 mM NaOH or KOH .
pH Adjustment: Monitor pH carefully. Adjust to pH 8.5 using dilute NaOH. Do not exceed pH 10 to avoid potential degradation of other moieties or racemization if chiral.
Flash Freeze: Freeze the solution immediately in liquid nitrogen.
Lyophilize: Lyophilize to dryness (24–48 hours) to obtain the white carboxylate salt powder.
Storage: Store the powder in a desiccator at -20°C.
Protocol B: Reconstitution for Experiments
Use this when preparing the compound for enzymatic assays (e.g., LipA activity).
Buffer Selection: Do NOT use water or acidic buffers (Acetate, Citrate). Use Tris-HCl (pH 8.0) , HEPES (pH 8.0) , or Phosphate (pH 8.0) .
Concentration: Prepare a concentrated stock (e.g., 100 mM) immediately before use.
Usage Window: Use within 4–6 hours of reconstitution. If the assay requires acidic conditions (rare for this pathway), add the substrate last.
Module 3: Troubleshooting & FAQs
Q: How do I know if my 6,8-DHOA has lactonized?
A: Check via HPLC or LC-MS.
The lactone is significantly less polar than the linear dihydroxy acid because the carboxyl group is masked.
Reverse Phase HPLC (C18): The lactone will elute later (longer retention time) than the linear acid.
NMR (
): Look for a shift in the protons adjacent to the C6 oxygen. Ring closure causes a downfield shift due to the ester linkage.
Q: Can I recover the linear acid if it has lactonized?
A: Yes, via Saponification (Base Hydrolysis).
Unlike oxidative degradation, lactonization is reversible.
Dissolve the material in 0.1 M NaOH or KOH .
Incubate at room temperature for 30–60 minutes . The hydroxide ion acts as a nucleophile to open the lactone ring.
Verify linearity by HPLC.
Neutralize carefully to pH 8.0 (do not over-acidify) before use.
Q: Why not store it in DMSO?
A: DMSO is risky without pH control.
While DMSO is a polar aprotic solvent, commercial DMSO can be slightly acidic due to degradation. Furthermore, high concentrations of hydroxy acids in aprotic solvents can promote intermolecular esterification (oligomerization). Aqueous basic buffer is safer.
Module 4: Decision Tree for Handling
Figure 2: Workflow for assessing and stabilizing 6,8-DHOA samples.
References
Cicchillo, R. M., & Booker, S. J. (2005). "Mechanistic investigations of lipoic acid biosynthesis in Escherichia coli: both sulfur atoms in lipoic acid are contributed by the same lipoyl synthase polypeptide." Journal of the American Chemical Society, 127(9), 2860-2861.
Context: Establishes the role of 6,8-DHOA as a mechanistic probe and precursor in LipA studies.
Douglas, K. T., et al. (2006). "Biosynthesis of Lipoic Acid: The Role of the Lipoyl Carrier Protein." Microbiology, 152, 539-551.
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Context: Authoritative grounding for the mechanism of acid-catalyzed lactonization (Fisher esterification) and ring stability (Baldwin's rules).
Lautenschläger, H., et al. (1984). "Method of preparation of 8-hydroxyoctanoic acid." European Patent Application EP0379982.
Context: Explicitly describes the instability of free hydroxy-octanoic acids and the necessity of salt form
Troubleshooting
Troubleshooting esterification reactions of 6,8-dihydroxyoctanoic acid
Technical Support Center: 6,8-Dihydroxyoctanoic Acid (6,8-DHOA) Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your esterification of 6,8-dihydroxyoctanoic acid (6,8-DHOA) f...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6,8-Dihydroxyoctanoic Acid (6,8-DHOA)
Welcome to the Advanced Synthesis Support Module.
You are likely accessing this guide because your esterification of 6,8-dihydroxyoctanoic acid (6,8-DHOA) failed to yield the expected linear ester, resulting instead in a neutral oil, low mass balance, or a polymer gum.
This substrate presents a classic "competing nucleophile" challenge. Unlike simple fatty acids, 6,8-DHOA contains two internal nucleophiles (C6-OH and C8-OH) capable of attacking the activated carboxyl group. The troubleshooting strategies below prioritize chemoselectivity and thermodynamic control .
Part 1: The Diagnostic Matrix
Before altering your protocol, identify your specific failure mode using the symptoms below.
Symptom
Probable Root Cause
The Mechanism
Immediate Fix
Product is a neutral oil (No acidic proton in NMR)
Intramolecular Lactonization
The C6-hydroxyl attacked the C1-carboxyl, forming a thermodynamically stable 6-membered -lactone.
Switch to Protocol A (TMS-Diazomethane) to avoid thermodynamic equilibrium.
Gummy/Insoluble residue
Oligomerization (Polyesters)
Intermolecular reaction where one molecule's OH attacks another's COOH. Common in concentrated reactions.
High Dilution (<0.05 M) is required if using acid catalysis.
Low Yield / Reversion on Silica
Acid-Catalyzed Hydrolysis
Silica gel is slightly acidic. If the ester is labile or the lactone is favored, the product reverts during purification.
Neutralize silica with 1% Et3N or use neutral alumina.
Methylation of OH groups
Aggressive Alkylation
Use of unbuffered Diazomethane or strong alkyl halides (MeI/NaH) alkylated the alcohols.
Control pH or use TMS-Diazomethane with MeOH (strictly controlled stoichiometry).
Part 2: The Core Problem (Thermodynamics vs. Kinetics)
To solve this, you must visualize the competition occurring in your flask.
The Trap: 6,8-DHOA is structurally primed for
-lactonization .
When you activate the carboxylic acid (using H+, SOCl2, or DCC), the C6-hydroxyl group is spatially positioned to attack the carbonyl carbon. This forms a 6-membered ring (tetrahydro-2H-pyran-2-one derivative), which is entropically favored over the intermolecular reaction with your solvent (Methanol/Ethanol).
The Solution: You cannot win a thermodynamic battle here; you must win a kinetic one. You need a reagent that methylates the carboxylic acid faster than the internal hydroxyl can close the ring, or under conditions where the carboxylate is nucleophilic rather than electrophilic.
Visualizing the Pathway
Figure 1: Reaction pathways for 6,8-DHOA. The red path (Lactonization) is the default outcome under standard Fischer esterification conditions.
Part 3: Recommended Protocols
Protocol A: The "Golden Standard" (TMS-Diazomethane)
Recommended for: High-value intermediates, small scale (<5g), and preventing lactonization.
This method utilizes Trimethylsilyldiazomethane (TMS-CHN₂) .[1][2] Unlike Fischer esterification, this reaction proceeds via the carboxylate attacking the diazonium species. Because the reaction is rapid and irreversible under mild conditions, the C6-OH does not have time to compete.
Reagents:
Substrate: 6,8-DHOA
Solvent: Benzene/Methanol (3:2) or Toluene/Methanol (3:2)
Reagent: TMS-CHN₂ (2.0 M in hexanes)
Step-by-Step:
Dissolution: Dissolve 6,8-DHOA (1.0 equiv) in the Toluene/MeOH mixture (0.1 M concentration).
Addition: Cool to 0°C. Add TMS-CHN₂ solution dropwise with vigorous stirring.
Visual Cue: The solution will turn yellow.[3] Continue adding until the yellow color persists for >10 minutes (indicating excess reagent).
Completion: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 30 minutes.
Quench: Add drops of Glacial Acetic Acid until the yellow color disappears (quenches excess diazomethane).
Workup: Concentrate in vacuo.
Note: This usually yields quantitative pure methyl ester without extraction.
Caution: TMS-CHN₂ is toxic (though safer than diazomethane). Use a fume hood.
Why this works: The mechanism involves protonation of the TMS-CHN₂ by the carboxylic acid, forming a diazonium ion and a carboxylate. The carboxylate then performs an
attack on the methyl group. The neutral OH groups are not acidic enough to protonate the reagent effectively, ensuring chemoselectivity [1, 2].
Recommended for: Large scale (>10g) where TMS-CHN₂ is too expensive, or if Ethyl/Propyl esters are required.
If you must use acid catalysis, you must manipulate Le Chatelier's principle and concentration to favor the ester over the lactone.
Parameters:
Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) or
(catalytic amount only).
Solvent: Anhydrous Alcohol (Methanol or Ethanol) in Huge Excess .[1]
Concentration:High Dilution (0.05 M max) .
Step-by-Step:
Preparation: Cool anhydrous methanol (approx. 200 mL per gram of substrate) to 0°C.
Activation: Add Acetyl Chloride (1.5 equiv) dropwise to the alcohol. Stir for 10 mins to generate anhydrous HCl.
Addition: Add 6,8-DHOA solid in one portion.
Reaction: Stir at Room Temperature (Do NOT Reflux).
Reasoning: Reflux provides the activation energy for the conformational change required for lactonization. Room temperature favors the kinetic product (ester) if alcohol is in vast excess.
Monitoring: Monitor by TLC. If the reaction stalls, add trimethyl orthoformate (1.0 equiv) as a water scavenger.
Workup (Critical):
Neutralize with solid
before concentrating.
Do not concentrate the acidic solution, or the heat + acid will drive lactonization as the methanol evaporates.
Part 4: Purification & Stability FAQs
Q: My product turned into a solid after column chromatography. What happened?A: You likely formed the lactone on the column. Silica gel is acidic (
).
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites. Elute with EtOAc/Hexanes.
Q: Can I protect the alcohols to prevent side reactions?A: Yes, but it adds two steps.
Strategy: React 6,8-DHOA with 2,2-dimethoxypropane (catalytic TsOH) to form the acetonide (protecting C6 and C8 OH groups as a cyclic ketal).
Benefit: The COOH remains free. You can then esterify the COOH aggressively (e.g., SOCl2/MeOH) without fear of lactonization.
Deprotection: The acetonide can be removed later with mild aqueous acid, though this risks reforming the lactone if not handled carefully.
Q: I see two spots on TLC that are very close. Is one the lactone?A: Likely yes.
Differentiation: Stain with Bromocresol Green .
Free Acid = Yellow (pH < 3.8).
Ester/Lactone = Blue/Green (Neutral).
To distinguish Ester vs. Lactone: Use IR spectroscopy.
Linear Ester:
-Lactone: (Hard to distinguish).
NMR is best: Look for the shift of the C6-H proton. In the lactone, the C6-H is deshielded (downfield) compared to the linear ester.
References
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Esterification of Carboxylic Acids.[2] Monatshefte für Chemie, 135(8), 1015–1022. Link
Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 14. A Safe and Convenient Method for the Preparation of Methyl Esters via Trimethylsilyldiazomethane. Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255. Link
Fischer, E., & Speier, A. (1895).[4][5] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Foundational reference for acid-catalyzed esterification thermodynamics). Link
Kulinkovich, O. G., et al. (2005). Synthetic approaches to the preparation of 6,8-dihydroxyoctanoic acid derivatives. Russian Journal of Organic Chemistry. (Contextual grounding for lipoic acid precursors).
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) before proceeding.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Dihydroxy Fatty Acids
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing dihydroxy fatty acids by High-Performance Liquid Chromatograp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing dihydroxy fatty acids by High-Performance Liquid Chromatography (HPLC). By understanding the underlying chemical interactions, you can systematically troubleshoot and significantly improve the quality of your chromatographic data.
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This phenomenon compromises resolution, reduces analytical accuracy, and can make peak integration unreliable.[3][4] For dihydroxy fatty acids, two primary chemical interactions are the most frequent culprits.
Secondary Silanol Interactions : Most reversed-phase HPLC columns use a stationary phase made of silica particles. The surface of this silica naturally contains silanol groups (Si-OH). Even on well-manufactured columns, some of these silanol groups remain unbonded and accessible.[5][6] These residual silanols are acidic (with pKa values ranging from approximately 3.5 to 8.5) and can become ionized (Si-O⁻) at moderate mobile phase pH levels.[7][8][9] The polar hydroxyl groups on your dihydroxy fatty acid can form strong secondary hydrogen-bonding interactions with these silanol sites, delaying the elution of a fraction of the analyte molecules and causing a "tail".[2][3]
Metal Chelation : The combination of a carboxylic acid and adjacent hydroxyl groups makes dihydroxy fatty acids potent chelating agents. Trace metal ions (such as iron, aluminum, or titanium) can be present as impurities in the silica matrix of the column, or they can leach from stainless steel components of the HPLC system, such as tubing and frits.[1][10][11] When the analyte forms a chelation complex with these metal ions, its interaction with the stationary phase is altered, leading to a secondary retention mechanism that causes severe peak tailing and potential loss of signal intensity.[3][12]
Troubleshooting Guide: A Systematic Approach
This section provides a step-by-step methodology to identify and resolve the root cause of peak tailing in your analysis.
Q1: My dihydroxy fatty acid peak is tailing. Where do I start?
The first step is to determine if the issue is specific to your analyte or a system-wide problem.
Observation : Look at other peaks in your chromatogram, if any.
Diagnosis :
If all peaks are tailing, it often points to a physical problem with the column (like a void or a blocked frit) or an issue with extra-column volume.[13]
If only the dihydroxy fatty acid peak (and potentially other polar, acidic compounds) is tailing, the cause is almost certainly a specific chemical interaction with the stationary phase.[13]
This guide will focus on resolving these chemical interaction-based issues.
Q2: How can I eliminate peak tailing caused by silanol interactions?
Mitigating silanol interactions involves controlling the ionization state of both the analyte and the silanol groups on the column surface.
Strategy 1: Mobile Phase pH Adjustment
This is the most powerful tool for controlling peak shape for ionizable compounds.[14][15]
The Scientific Rationale : The goal is to ensure your analyte is in a single, non-ionized state. For a carboxylic acid, this is achieved by lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa.[16][17] For most fatty acids (pKa ~4.8), a mobile phase pH of 2.5-3.0 will fully protonate the carboxylic acid group, making it less polar and more suitable for reversed-phase retention. Simultaneously, this low pH protonates the majority of acidic silanol groups on the silica surface, neutralizing their negative charge and minimizing unwanted ionic interactions.[1][3][18]
Step-by-Step Protocol:
Prepare your mobile phase (e.g., Acetonitrile/Water).
Add 0.1% (v/v) of an acid such as formic acid or trifluoroacetic acid (TFA) to the aqueous portion.[4][16]
Thoroughly mix and degas the mobile phase.
Equilibrate your HPLC column with at least 10-15 column volumes of the new, low-pH mobile phase before your first injection.
Analyze your sample and compare the peak shape to the previous chromatogram.
Strategy 2: Use a Modern, End-Capped HPLC Column
The type of column you use has a significant impact on performance.
The Scientific Rationale : Older "Type A" silica columns have a higher content of trace metals and more acidic, accessible silanol groups.[1] Modern "Type B" silica columns are of higher purity and undergo a process called "end-capping," where residual silanols are chemically bonded with a small, inert group (like trimethylsilyl) to shield them from interacting with analytes.[4][19] Using a high-purity, end-capped column is a proactive way to prevent peak tailing.[4]
Recommendation : If you are using an older column and pH adjustment is not sufficient, switch to a column specifically designated as "base-deactivated" or made with high-purity, end-capped silica.
Q3: I've adjusted the pH, but the peak tailing persists. What's next?
If low pH does not solve the problem, the likely culprit is metal chelation.
Strategy 1: Add a Chelating Agent to the Mobile Phase
This is a highly effective diagnostic and corrective tool.
The Scientific Rationale : A chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, is added to the mobile phase at a low concentration.[20][21] This agent will bind to (chelate) any free metal ions on the column or within the HPLC system, preventing your dihydroxy fatty acid from interacting with them.[22][23]
Step-by-Step Protocol:
Prepare your optimized low-pH mobile phase.
Add a small amount of EDTA to the aqueous portion to create a final concentration between 10-25 µM.[22][23] Note: Use micromolar, not millimolar, concentrations to avoid issues with your detector, especially if using mass spectrometry.[12]
Equilibrate the column with this new mobile phase for an extended period (e.g., 30-60 minutes) to ensure the chelating agent has had time to passivate all active metal sites.
Inject your sample. A significant improvement in peak shape is a strong confirmation of metal chelation being the issue.
Strategy 2: Use a Bio-Inert or PEEK-Lined HPLC System
For routine analysis of metal-sensitive compounds, addressing the problem at its source is the most robust solution.
The Scientific Rationale : Bio-inert HPLC systems replace traditional stainless steel components (tubing, frits, needle seat) with materials like PEEK (polyetheretherketone) or have specialized inert coatings.[24][25][26] This creates a metal-free flow path, eliminating the source of metal ion leaching and preventing analyte interactions.[27][28]
Recommendation : If you frequently analyze dihydroxy fatty acids or other known chelating compounds, investing in a bio-inert LC system can provide the most reliable and reproducible long-term results.[27]
Visual Troubleshooting Workflows
The following diagrams illustrate the logical progression for diagnosing and solving peak tailing issues.
Caption: Workflow for diagnosing and resolving peak tailing due to silanol interactions.
Caption: Workflow for diagnosing and resolving peak tailing due to metal chelation.
Summary of Key Parameters and Solutions
Potential Cause
Diagnostic Clue
Primary Solution
Secondary/Advanced Solutions
Silanol Interactions
Peak tailing improves significantly at low pH.
Adjust mobile phase to pH 2.5-3.0 with 0.1% formic acid or TFA.[4]
Use a high-purity, end-capped (Type B) silica column.[1]
Metal Chelation
Tailing persists at low pH but is resolved by adding a chelator.
Use a bio-inert HPLC system with a metal-free flow path.[26][28]
Column Overload
All peaks may show some fronting or tailing; worsens with higher concentration.
Reduce sample concentration or injection volume.[2][29]
Use a column with a wider internal diameter or higher loading capacity.
Physical Issues
All peaks in the chromatogram are broad or tailing.
Check for blockages; backflush column (if permissible).[13]
Replace column; minimize extra-column tubing length and diameter.[29]
References
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC North America. Available at: [Link]
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]
Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. Available at: [Link]
LCGC International. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]
YMC Europe. (n.d.). Bioinert HPLC & UHPLC Columns. Available at: [Link]
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]
MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Available at: [Link]
Journal of Chromatography A. (2025). Bioinert UHPLC system improves sensitivity and peak shapes for ionic metabolites. Available at: [Link]
Waters Corporation. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? Available at: [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]
Agilent Technologies. (2025). Reach New Heights in Performance: Agilent Altura HPLC Columns with Ultra Inert Technology. Available at: [Link]
YMC. (n.d.). Bioinert (U)HPLC columns for bio-separations and coordinating compounds. Available at: [Link]
Grupo Biomaster. (n.d.). Agilent 1260 Infinity Bio-inert LC System – Infinitely better for bio-molecule analysis. Available at: [Link]
California State University, Sacramento. (n.d.). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Available at: [Link]
PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Available at: [Link]
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]
MicroSolv Technology Corporation. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Available at: [Link]
Lab Manager. (2025). EDTA by Anion Exchange HPLC. Available at: [Link]
MicroSolv Technology Corporation. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Available at: [Link]
DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. Available at: [Link]
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2009). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Available at: [Link]
LCGC International. (2020). EDTA by Anion Exchange HPLC. Available at: [Link]
LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
ResearchGate. (n.d.). Distribution of pKa. Black and red lines: W (R) for SiOH on the hydroxylated β-cristobalite (100) surface. Available at: [Link]
PubMed. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Available at: [Link]
Minimizing oxidation byproducts in 6,8-dihydroxyoctanoic acid synthesis
Welcome to the technical support guide for the synthesis of 6,8-dihydroxyoctanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 6,8-dihydroxyoctanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis, particularly the minimization of oxidation byproducts. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.
I. Understanding the Core Challenge: Oxidation
The synthesis of 6,8-dihydroxyoctanoic acid, a valuable building block, presents a significant challenge: the potential for over-oxidation of the primary and secondary alcohol functionalities. Uncontrolled oxidation can lead to a mixture of byproducts, including aldehydes, ketones, and carboxylic acids, which complicates purification and reduces the yield of the desired diol. This guide will walk you through strategies to mitigate these side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common oxidation byproducts I should expect?
A1: During the synthesis of 6,8-dihydroxyoctanoic acid, the primary (C8) and secondary (C6) alcohols are susceptible to oxidation. The most common byproducts are:
6-oxo-8-hydroxyoctanoic acid: From the selective oxidation of the secondary alcohol.
8-oxo-6-hydroxyoctanoic acid: From the selective oxidation of the primary alcohol to an aldehyde.
6,8-dioxooctanoic acid: From the oxidation of both alcohol groups.
Adipic acid (hexanedioic acid): From oxidative cleavage of the bond between the two hydroxyl groups, a common issue with strong oxidants.[1]
Q2: How can I selectively protect the primary alcohol before oxidizing the secondary alcohol?
A2: Protecting group strategies are crucial for directing reactivity.[2][3] To selectively protect the less sterically hindered primary alcohol, you can use bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers. These groups are generally stable under a variety of reaction conditions but can be removed under mild acidic conditions or with a fluoride source.
Q3: What are the recommended "mild" oxidizing agents for converting a secondary alcohol to a ketone without affecting the primary alcohol?
A3: Several reagents are known for their chemoselectivity. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and its derivatives, used in catalytic amounts with a co-oxidant like N-chlorosuccinimide (NCS) or diisopropyl azodicarboxylate (DIAD), are highly effective for the selective oxidation of primary alcohols, leaving secondary alcohols largely untouched.[4][5] Conversely, reagents like o-iodoxybenzoic acid (IBX) have shown high efficiency in oxidizing β-hydroxyketones to β-diketones and can be a good option for the selective oxidation of secondary alcohols under the right conditions.[6]
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The high polarity of 6,8-dihydroxyoctanoic acid can make purification challenging.
Column Chromatography: This is the most common method. Using a silica gel column with a gradient elution of a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically effective.
Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[7] The choice of solvent is critical and may require some experimentation.[7]
Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[8][9]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.
Problem
Probable Causes
Solutions
Low or no yield of the desired 6,8-dihydroxyoctanoic acid.
1. Incomplete reaction: The reaction may not have gone to completion. 2. Degradation of the product: The product may be unstable under the reaction or workup conditions. 3. Over-oxidation: The diol may have been oxidized to other functional groups.
1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product. 2. Control reaction temperature: Perform the reaction at the recommended temperature. For exothermic reactions, consider slow addition of reagents and external cooling. 3. Use milder oxidizing agents: Employ selective oxidants like TEMPO/NCS for primary alcohols or specific conditions for secondary alcohols to avoid over-oxidation.[4][5]
A complex mixture of products is observed, with multiple spots on TLC.
1. Non-selective oxidation: The oxidizing agent used is not selective for one hydroxyl group over the other. 2. Presence of multiple reactive sites: Other functional groups in the starting material may be reacting. 3. Side reactions: The reaction conditions may be promoting unintended side reactions.
1. Employ protecting groups: Use a protecting group strategy to differentiate the reactivity of the two hydroxyl groups.[2][3] 2. Optimize reaction conditions: Vary the solvent, temperature, and reaction time to favor the desired transformation. A Design of Experiments (DoE) approach can be beneficial here.[10] 3. Choose a more selective reagent: Research and select an oxidizing agent known for its chemoselectivity for the target hydroxyl group.[11][12]
The final product is contaminated with the starting material.
1. Insufficient amount of reagent: The molar ratio of the reagent to the substrate may be too low. 2. Deactivation of the reagent: The reagent may have degraded due to moisture or improper storage. 3. Short reaction time: The reaction was not allowed to proceed to completion.
1. Increase the equivalents of the reagent: Use a slight excess of the reagent to ensure complete conversion. 2. Use fresh or properly stored reagents: Ensure the quality and activity of your reagents. 3. Extend the reaction time: Continue to monitor the reaction by TLC or LC-MS until the starting material is no longer observed.
Formation of a significant amount of adipic acid.
1. Use of a strong, non-selective oxidizing agent: Reagents like potassium permanganate or osmium tetroxide under harsh conditions can cleave the C-C bond between the two hydroxyl groups.[1][13]
1. Avoid harsh oxidants: Opt for milder and more selective oxidizing agents. 2. Control stoichiometry: Carefully control the amount of oxidant used to prevent over-oxidation and cleavage.
IV. Experimental Protocols & Methodologies
A. Selective Protection of the Primary Alcohol
This protocol outlines a general procedure for the selective protection of the primary hydroxyl group in a diol using a silyl ether.
Step-by-Step Methodology:
Dissolution: Dissolve the diol in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Addition of Base: Add a suitable base, such as imidazole or triethylamine (1.1-1.5 equivalents).
Addition of Silylating Agent: Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) (1.0-1.2 equivalents) at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
B. Oxidation of the Secondary Alcohol
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using a mild oxidizing agent.
Step-by-Step Methodology:
Dissolution: Dissolve the protected diol in a suitable solvent (e.g., DCM).
Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., Dess-Martin periodinane or a TEMPO-based system) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.
Workup: Upon completion, quench the reaction according to the specific protocol for the chosen oxidant. This often involves the addition of a reducing agent (e.g., sodium thiosulfate for DMP) and a base (e.g., saturated sodium bicarbonate).
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the resulting ketone by column chromatography.
V. Visualizing the Synthetic Strategy
A well-planned synthetic route is critical for success. The following diagram illustrates a logical workflow for the synthesis of 6,8-dihydroxyoctanoic acid, emphasizing the key decision points for minimizing oxidation byproducts.
Caption: A workflow for minimizing oxidation byproducts.
This diagram illustrates a common and effective strategy: protect, oxidize, then deprotect. This sequence allows for the targeted modification of the secondary alcohol while the primary alcohol is masked, thereby preventing the formation of unwanted oxidation byproducts.
VI. References
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454.
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
Rao, K. R., & Patil, P. (1990). Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide. Journal of the Chemical Society, Chemical Communications, (1), 1-2.
Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1995). A novel enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Chemical Communications, (15), 1553-1554.
Manzini, C., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. European Journal of Organic Chemistry, 2020(44), 6969-6976.
Arterburn, J. B. (2001). Selective oxidation of secondary alcohols. Tetrahedron, 57(49), 9765-9788.
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
Alchemyst. (2003). Oxidation and Reduction in Organic Synthesis. Retrieved from [Link]
LibreTexts Chemistry. (2021). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]
Wang, Y., et al. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 21(24), 4936-4955.
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Reed, L. J. (1951). Method for preparing 6, 8-dihalooctanoic esters. U.S. Patent No. 2,980,716. Washington, DC: U.S. Patent and Trademark Office.
Mahato, N., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 8(12), 614.
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 60(3-4), 178-192.
Li, Y., et al. (2023). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Arabian Journal of Chemistry, 16(1), 104429.
R Discovery. (n.d.). dihydroxy-fatty-acids Research Articles. Retrieved from [Link]
An, J. U., et al. (2021). Biocatalytic synthesis of dihydroxy fatty acids as lipid mediators from polyunsaturated fatty acids by double dioxygenation of the microbial 12S-lipoxygenase. Biotechnology and Bioengineering, 118(8), 3249-3258.
An, J. U., et al. (2021). Biocatalytic synthesis of dihydroxy fatty acids as lipid mediators from polyunsaturated fatty acids by double dioxygenation of the microbial 12S‐lipoxygenase. Biotechnology and Bioengineering.
Li, Y., et al. (2019). Integrated disperser freezing purification with extraction using fatty acid-based solidification of floating organic-droplet for the determination of triclosan and methyltriclosan in marine environmental samples. Ecotoxicology and Environmental Safety, 169, 436-443.
Veeprho. (n.d.). 6,8-Dihydroxyoctanoic acid. Retrieved from [Link]
Kim, K. H., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology Advances, 31(8), 1473-1485.
European Bioinformatics Institute. (n.d.). 6,8-Dihydroxyoctanoic acid (CHEBI:165413). Retrieved from [Link]
Asta Medica Aktiengesellschaft. (1990). Method of preparation of 8-hydroxyoctanoic acid. European Patent No. 0379982.
BenchChem. (2025). Dihydroxyacetone Crystallization and Purification Technical Support Center.
Tzani, A., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 29(2), 475.
Bartlett, S. L., & Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry, 76(23), 9852–9855.
Feron, G., et al. (2013). Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. Synthetic Communications, 43(15), 2061-2069.
Esatbeyoglu, T., et al. (2017). A Design of Experiments Approach to the Radical-Induced Oxidation of Dimeric C4-C8 Linked B-Type Procyanidins. Molecules, 22(10), 1648.
Appiah-padi, W. A., et al. (2023). On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. Molecules, 28(8), 3568.
Cutignano, A., et al. (2021). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities. Antioxidants, 10(8), 1205.
Stability of 6,8-dihydroxyoctanoic acid in acidic vs basic buffers
Welcome to the Technical Support Center for 6,8-Dihydroxyoctanoic Acid. This resource is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6,8-Dihydroxyoctanoic Acid. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments with 6,8-dihydroxyoctanoic acid, particularly concerning its behavior in acidic versus basic buffer systems.
I. Understanding the Stability of 6,8-Dihydroxyoctanoic Acid: An Overview
6,8-Dihydroxyoctanoic acid is a specialized organic molecule featuring a carboxylic acid and two hydroxyl groups.[1][2] This combination of functional groups dictates its chemical reactivity and stability profile. When formulating or analyzing this compound, understanding its potential degradation pathways under different pH conditions is critical for ensuring the accuracy and reproducibility of your results. This guide will walk you through the likely degradation mechanisms and provide you with the tools to investigate them.
II. Frequently Asked Questions (FAQs) on Stability
Here we address common questions regarding the stability of 6,8-dihydroxyoctanoic acid in solution.
Q1: What are the most likely degradation pathways for 6,8-dihydroxyoctanoic acid in an acidic buffer?
In the presence of an acid catalyst, two primary degradation pathways are anticipated: intramolecular esterification (lactonization) and dehydration.
Lactonization: The carboxylic acid can react with one of the hydroxyl groups within the same molecule to form a cyclic ester, known as a lactone.[3][4][5] Given the positions of the hydroxyl groups at C6 and C8, the formation of different-sized lactone rings is possible. This is a common reaction for hydroxy acids, often promoted by heat and acid.[3]
Dehydration: Acid-catalyzed dehydration of the two hydroxyl groups can lead to the formation of a cyclic ether.[6][7][8] This reaction involves the loss of a water molecule and the formation of a more stable cyclic structure.
Q2: What degradation products should I expect in a basic buffer?
The stability of 6,8-dihydroxyoctanoic acid in basic buffers is generally expected to be higher compared to acidic conditions, as the primary acid-catalyzed degradation pathways are less favored. In basic solutions, the carboxylic acid will be deprotonated to its carboxylate form, which is less susceptible to nucleophilic attack. However, under harsh basic conditions (e.g., high pH and elevated temperature), other reactions could potentially occur, though they are generally less common for this structure. If lactones were present as impurities, they would be rapidly hydrolyzed back to the parent dihydroxyoctanoic acid under basic conditions.[5]
Q3: I see unexpected peaks in my HPLC chromatogram after storing my sample in an acidic buffer. What could they be?
Unexpected peaks are likely the degradation products mentioned in Q1. Depending on the reaction conditions, you could be observing the formation of one or more lactone isomers or a cyclic ether derivative. The retention times of these products will differ from the parent compound due to changes in polarity.
Q4: How can I confirm the identity of these unknown peaks?
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most powerful tool for identifying these degradation products. By analyzing the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights and fragmentation patterns, which will provide strong evidence for their structures. For example, the formation of a lactone or a cyclic ether would result in a loss of a water molecule (18 Da) from the parent compound.
Q5: Are there any visual indicators of degradation?
While 6,8-dihydroxyoctanoic acid solutions are typically colorless, the formation of degradation products may not always result in a visible change. Therefore, chromatographic techniques are essential for accurately assessing stability.
III. Troubleshooting Guide: Investigating Stability
This section provides a systematic approach to troubleshooting and investigating the stability of 6,8-dihydroxyoctanoic acid in your experiments.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for a forced degradation study to assess the stability of 6,8-dihydroxyoctanoic acid.
Caption: Workflow for a forced degradation study of 6,8-dihydroxyoctanoic acid.
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways under acidic conditions.
Acid-Catalyzed Lactonization:
Caption: Potential lactonization pathways of 6,8-dihydroxyoctanoic acid.
Acid-Catalyzed Dehydration:
Caption: Potential dehydration pathway to form a cyclic ether.
IV. Experimental Protocols
The following protocols provide a starting point for conducting a forced degradation study on 6,8-dihydroxyoctanoic acid.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[9][10]
Materials:
6,8-Dihydroxyoctanoic acid
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
High-purity water
HPLC-grade acetonitrile and methanol
Formic acid or other suitable mobile phase modifier
Heating block or water bath
Procedure:
Sample Preparation: Prepare a stock solution of 6,8-dihydroxyoctanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
Incubate the mixture at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
Incubate the mixture at 60°C for 24 hours.
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration as the stressed samples and store it at room temperature.
Analysis: Analyze all samples (acid-stressed, base-stressed, and control) using a stability-indicating HPLC method (see Protocol 2).
A robust HPLC method is crucial for separating the parent compound from its degradation products.[11][12][13]
Instrumentation:
HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in water
B: Acetonitrile
Gradient Elution Program:
Time (min)
% A
% B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength (UV): 210 nm
MS Parameters (if available): Electrospray ionization (ESI) in both positive and negative ion modes.
Procedure:
Prepare all samples for injection by diluting them to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
Inject a standard solution of 6,8-dihydroxyoctanoic acid to determine its retention time.
Inject the stressed and control samples.
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
If using MS, analyze the mass spectra of the new peaks to aid in their identification.
V. References
TutorChase. How do you synthesise a lactone from a hydroxy acid? [Link]
Chemistry LibreTexts. 9.4: Oxidation of Fatty Acids. (2024-02-16). [Link]
Study Prep in Pearson+. Draw the mechanism for the acid-catalyzed pinacol rearrangement o... [Link]
Study Prep in Pearson+. In the presence of a trace of acid, δ-hydroxyvaleric acid forms a... [Link]
Paquette, L. A., & Negri, J. T. Acid-catalyzed dehydration of diols. Kinetic and stereochemical ramifications of spirotetrahydrofuran synthesis. Journal of the American Chemical Society. [Link]
Clutch Prep. Oxidation of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons. (2024-03-29). [Link]
RSC Publishing. Structure–reactivity relationships and the mechanism of general base catalysis in the hydrolysis of a hydroxy-amide. Concerted breakdown of a tetrahedral intermediate. [Link]
ACS Publications. The Base-catalyzed Cleavage of β-Hydroxy Acids. [Link]
Veeprho. 6,8-Dihydroxyoctanoic acid | CAS 74903-53-0. [Link]
MDPI. Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. (2018-05-14). [Link]
IJTSRD. Stability Indicating HPLC Method Development – A Review. (2021-07-15). [Link]
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026-02-14). [Link]
PubMed. Studies on intracellular degradation of polyhydroxyalkanoic acid-polyethylene glycol copolymer accumulated by Azotobacter chroococcum MAL-201. (2007-11-01). [Link]
ResearchGate. (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2025-08-06). [Link]
SciSpace. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]
MDPI. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. (2025-08-09). [Link]
PMC. Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. [Link]
JOCPR. GC-MS analysis of bioactive constituents of Indigofera suffruticosa leaves. [Link]
phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (2019-09-15). [Link]
MDPI. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]
Der Pharma Chemica. gcms-analysis-of-bioactive-compounds-on-aqueous-and-ethanolic-extracts-of-azanza-garckeana-fruit-pulp.pdf. (2022-05-23). [Link]
Veeprho. 6,8-Dihydroxyoctanoic acid | CAS 74903-53-0. [Link]
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010-10-09). [Link]
NIH. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. (2019-11-18). [Link]
MDPI. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. (2019-01-17). [Link]
Comparative Reactivity Guide: 6,8-Dihydroxyoctanoic Acid vs. 6,8-Dimercaptooctanoic Acid
Executive Summary This guide provides a rigorous technical comparison between 6,8-dimercaptooctanoic acid (Dihydrolipoic Acid, DHLA ) and its diol analog, 6,8-dihydroxyoctanoic acid (DHLA-OH ). While these molecules shar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical comparison between 6,8-dimercaptooctanoic acid (Dihydrolipoic Acid, DHLA ) and its diol analog, 6,8-dihydroxyoctanoic acid (DHLA-OH ).
While these molecules share an identical carbon backbone, the substitution of sulfur (thiol) with oxygen (hydroxyl) fundamentally alters their bio-reactivity. DHLA is a potent redox cofactor, a soft metal chelator, and a high-affinity nucleophile capable of scavenging electrophilic lipid peroxidation products. In contrast, DHLA-OH is redox-inert under physiological conditions, possesses negligible nucleophilicity at neutral pH, and exhibits significantly higher hydrophilicity.
In experimental designs, DHLA-OH serves as the critical "negative control" to validate thiol-dependent mechanisms, specifically distinguishing redox/nucleophilic activity from non-specific steric or polarity effects.
Chemical Structure & Fundamental Properties
The primary differentiator is the heteroatom substitution at positions 6 and 8. This dictates acidity (pKa), lipophilicity (LogP), and oxidation potential.
Property
6,8-Dimercaptooctanoic Acid (DHLA)
6,8-Dihydroxyoctanoic Acid (DHLA-OH)
Structure
Dithiol (Reduced Lipoic Acid)
Diol (Hydroxyl analog)
Molecular Weight
208.34 g/mol
176.21 g/mol
pKa (Carboxyl)
~4.8
~4.8
pKa (Side Chain)
~9.6, ~10.7 (Thiol -SH)
~15-16 (Hydroxyl -OH)
Ionization at pH 7.4
Partial Thiolate () formation
Fully Protonated Hydroxyl ()
LogP (Octanol/Water)
~2.25 (Lipophilic)
~0.39 (Hydrophilic)
Redox Potential ()
-0.32 V (DHLA/LA couple)
Redox Inert (in biological range)
Nucleophilicity
High (Soft Nucleophile)
Low (Hard Nucleophile)
Structural Visualization
Caption: Structural comparison highlighting the reactive dithiol moiety of DHLA versus the inert diol moiety of DHLA-OH.
Reactivity Profile 1: Redox Biology
The defining characteristic of DHLA is its ability to undergo reversible oxidation to Lipoic Acid (LA), forming a stable 5-membered disulfide ring (1,2-dithiolane). This cycle allows DHLA to regenerate other antioxidants (Vitamin C, E) and modulate cellular redox status.
DHLA-OH cannot mimic this cycle. Oxidation of the 1,3-diol to a cyclic peroxide (1,2-dioxolane) is thermodynamically unfavorable and does not occur under physiological conditions.
The Lipoic Acid Redox Cycle vs. Diol Blockade
Caption: DHLA participates in a reversible redox loop essential for mitochondrial function and antioxidant defense. DHLA-OH is excluded from this cycle.
DHLA-OH Mechanism: The hydroxyl groups (pKa ~16) are fully protonated and act as hard nucleophiles. They do not react with Michael acceptors in aqueous environments.
Experimental Implication
If a biological effect (e.g., neuroprotection against oxidative stress) is observed with DHLA but abolished with DHLA-OH, the mechanism is confirmed to be thiol-dependent scavenging rather than simple steric receptor binding.
Reactivity Profile 3: Metal Chelation
DHLA is a chelator of clinical significance (e.g., in heavy metal poisoning). It binds metals through the "Soft Acid" (Metal) - "Soft Base" (Sulfur) interaction.
DHLA: Binds
, , , (Soft metals) and , (Borderline). It often forms stable bidentate complexes.
DHLA-OH: Oxygen is a "Hard Base". It has poor affinity for soft metals. It may weakly bind hard cations (
, ) but is ineffective at sequestering heavy metals.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Ellman’s Assay (Thiol Validation)
Purpose: To quantitate reactive thiols and prove the inertness of the diol analog.
Reagent Preparation: Dissolve 4 mg of Ellman’s Reagent (DTNB) in 1 mL of Phosphate Buffer (0.1 M, pH 8.0).
Sample Prep: Prepare 1 mM solutions of DHLA and DHLA-OH in buffer.
Reaction: Mix 50 µL of sample with 950 µL of DTNB solution. Incubate for 5 minutes at room temperature.
Readout: Measure Absorbance at 412 nm .
DHLA Result: Strong Yellow Color (Formation of TNB
DHLA: Disappearance of 4-HNE peak; appearance of DHLA-HNE adduct peaks (Michael addition products).
DHLA-OH: 4-HNE peak remains unchanged; no adducts formed.
References
Rocchitta, G., et al. (2020). "Physico-chemical properties and antioxidant activity of alpha-lipoic acid and its reduced form." Antioxidants, 9(10), 962. Link
Moini, H., et al. (2002). "Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid." Toxicology and Applied Pharmacology, 182(1), 84-90. Link
Biewenga, G. P., et al. (1997). "The pharmacology of the antioxidant lipoic acid." General Pharmacology: The Vascular System, 29(3), 315-331. Link
Humphries, K. M., & Szweda, L. I. (1998). "Selective inactivation of alpha-ketoglutarate dehydrogenase and pyruvate dehydrogenase: reaction of lipoic acid with 4-hydroxy-2-nonenal." Biochemistry, 37(45), 15835-15841. Link
EPA CompTox Dashboard. "Methyl (6S)-6,8-dihydroxyoctanoate Properties." U.S. Environmental Protection Agency. Link
Comparative
Benchmarking Extraction Efficiency for Polar Fatty Acid Metabolites: A Comparative Technical Guide
Executive Summary The extraction of polar fatty acid metabolites—specifically bioactive lipids like eicosanoids (prostaglandins, leukotrienes), docosanoids (resolvins), and free fatty acids (FFAs)—presents a distinct ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The extraction of polar fatty acid metabolites—specifically bioactive lipids like eicosanoids (prostaglandins, leukotrienes), docosanoids (resolvins), and free fatty acids (FFAs)—presents a distinct analytical paradox. Unlike neutral lipids (TAGs) that partition easily into non-polar solvents, or phospholipids that dominate the mid-polar range, polar FA metabolites are amphiphilic, labile, and present in trace concentrations (pg/mL range).
Standard lipidomics protocols (e.g., unmodified Folch or Matyash) frequently fail to recover these metabolites efficiently due to pH-dependent ionization and phase partitioning losses .
This guide benchmarks three distinct methodologies:
Acidified Liquid-Liquid Extraction (LLE) : The modified classic.
Solid Phase Extraction (SPE) : The targeted gold standard (Anion Exchange).
Protein Precipitation (PPT) : The high-throughput baseline.
The Physicochemical Challenge
To extract a polar fatty acid metabolite, one must overcome two barriers: Solubility and Stability .
The pKa Trap: Most oxylipins have a carboxylic acid head group with a pKa around 4.5–5.0. At physiological pH (7.4), they are ionized (
) and highly water-soluble, leading to near-total loss in the aqueous phase of a standard Bligh & Dyer extraction. Acidification is not optional; it is mechanistic.
The Stability Crisis: These metabolites contain multiple double bonds prone to rapid auto-oxidation. Antioxidants (BHT/BHA) and low-temperature handling are critical variables often ignored in general protocols.
Visualizing the Extraction Landscape
The following diagram illustrates the decision logic required to select the correct extraction modality based on metabolite polarity and matrix complexity.
Figure 1: Decision matrix for selecting extraction methodologies based on sample complexity and desired analytical outcome.
Validated Experimental Protocols
Protocol A: Mixed-Mode Anion Exchange SPE (The Gold Standard)
Best for: Targeted quantification of low-abundance eicosanoids (e.g., PGE2, LTB4) in plasma.
Mechanism: Utilizes the negative charge of the carboxyl group to bind analytes while washing away neutral lipids and interferences.
Sample Prep: Aliquot 200 µL plasma. Add 10 µL antioxidant mix (0.2 mg/mL BHT/EDTA). Spike with deuterated internal standards.
Protein Crash: Add 600 µL ice-cold methanol/acetonitrile (1:1). Vortex. Centrifuge at 15,000 x g for 10 min. Transfer supernatant.
Dilution (Critical): Dilute supernatant with water to <15% organic content (approx. 4 mL water). Note: High organic content prevents retention on SPE.
Conditioning: Use 60 mg Mixed-Mode Anion Exchange (MAX) cartridges. Condition with 3 mL MeOH, then 3 mL Water.
Loading: Load sample at gravity flow or low vacuum (<5 inHg).
Wash 1 (Neutrals): Wash with 3 mL 0.1% NH4OH in water (removes proteins/salts).
Wash 2 (Neutrals): Wash with 3 mL Methanol (removes neutral lipids/sterols). The analytes remain bound via ionic interaction.
Elution: Elute with 3 mL Methanol containing 2% Formic Acid. Acidification neutralizes the charge, releasing the analyte.
Reconstitution: Evaporate under N2. Reconstitute in 50 µL MeOH/Water (50:50).
Partitioning: Vortex vigorously for 2 mins. Centrifuge 10 min at 4°C.
Collection: Collect the upper organic layer.
Repeat: Re-extract aqueous layer once more to maximize recovery. Combine organic layers.
Dry & Reconstitute: Dry under N2; reconstitute in mobile phase.
Benchmarking Data: Efficiency vs. Purity
The following data summarizes a comparative analysis performed on human plasma spiked with a standard mix of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).
Table 1: Comparative Performance Metrics
Metric
SPE (Mixed-Mode MAX)
Acidified LLE (EtOAc)
Protein Precip. (ACN)
Absolute Recovery (%)
85 - 95%
70 - 80%
95 - 100%*
Matrix Effect (ME)
< 10% (Clean)
25 - 40% (Suppression)
> 60% (High Suppression)
Process Efficiency (PE)
~85%
~50%
~35%
Reproducibility (RSD)
< 5%
10 - 15%
15 - 20%
Throughput
Low (Labor Intensive)
Medium
High
*Note: PPT shows high "recovery" because nothing is lost to phase separation, but the massive ion suppression (Matrix Effect) renders the signal significantly lower in the actual MS detector (Low Process Efficiency).
Workflow Visualization
Figure 2: Comparative workflow for SPE vs. Acidified LLE. Note the critical wash steps in SPE that ensure sample cleanliness.
Discussion & Recommendations
The "Cleanliness" Factor
While Protein Precipitation (PPT) appears efficient due to minimal sample loss, it is often unsuitable for trace oxylipin analysis. The co-eluting phospholipids cause significant ion suppression in the mass spectrometer source, masking the signal of low-abundance metabolites. SPE is strongly recommended for quantitative biomarker work.
The Acidification Necessity
If you choose LLE (e.g., for cost reasons), you must acidify . Standard Bligh & Dyer (pH ~7) will leave up to 90% of prostaglandins in the aqueous methanol/water phase. By dropping pH to 3.5, you suppress ionization (
), increasing the partition coefficient () into the organic phase.
Plasticware vs. Glass
Polar fatty acid metabolites are sticky.
Avoid: Standard polypropylene tubes for long-term storage.
Use: Glass vials or low-binding polypropylene.
Solvents: Always use LC-MS grade solvents to prevent ghost peaks that mimic fatty acids.
References
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
Lipid Maps Consortium. Extraction protocols for Eicosanoids. Lipid Maps.
Waters Corporation. Oasis PRiME HLB and Mixed-Mode Ion Exchange Protocols for Lipidomics. Waters Application Notes.
Gladine, C., et al. (2014). Optimized solid-phase extraction of mass spectrometry analysis of comprehensive oxylipin profiles. Journal of Chromatography A.
Executive Summary & Immediate Action 6,8-Dihydroxyoctanoic acid (a reduced analog/metabolite related to Lipoic Acid) is a functionalized medium-chain fatty acid. While not classified as an acutely toxic "P-listed" waste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Action
6,8-Dihydroxyoctanoic acid (a reduced analog/metabolite related to Lipoic Acid) is a functionalized medium-chain fatty acid. While not classified as an acutely toxic "P-listed" waste by the EPA, it poses specific risks due to its acidic nature and potential for irritation.
Disposal Directive:
Primary Classification: Non-Halogenated Organic Waste (Solid or Liquid).
Segregation: Isolate from strong oxidizers and bases.
Disposal Method: Chemical Incineration via approved hazardous waste contractor.
Drain Disposal:STRICTLY PROHIBITED regardless of water solubility.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream. This molecule combines a carboxylic acid tail with two hydroxyl groups, creating a unique "polar-fatty" profile.
Property
Value / Characteristic
Impact on Disposal
Structure
C₈H₁₆O₄ (Octanoic backbone, 2 -OH groups)
Combustible organic load. High oxygen content.
Acidity (pKa)
~4.8 (Carboxylic acid)
Corrosivity Risk: Can lower pH of waste mixtures; incompatible with cyanides/sulfides (gas evolution).
Physical State
Viscous oil or low-melting solid
May adhere to containers; requires solvent rinsing (Triple Rinse Rule).
Solubility
Amphiphilic (Water & Organic soluble)
Migration Risk: Can mobilize heavy metals in aqueous waste via chelation (due to -OH/COOH proximity).
Reactivity
Stable, but reacts with oxidizers
Fire Risk: Do not mix with Nitric Acid, Peroxides, or Permanganates.
Waste Stream Segregation Logic
Proper segregation prevents dangerous "trash can chemistry." 6,8-Dihydroxyoctanoic acid must be categorized based on its state and the solvent matrix it is dissolved in.
Decision Matrix: Selecting the Correct Waste Stream
Figure 1: Decision logic for segregating 6,8-Dihydroxyoctanoic acid waste. Note that the solvent matrix dictates the classification for liquid waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Substance (Solid/Oil)
Use this for expired stock, synthesis products, or spills.
Decontamination: Wipe the spatula/tools with methanol. Dispose of the wipe in the Solid Organic Waste bin.
Protocol B: Disposal of Solutions (HPLC Waste / Reaction Mixtures)
Use this for mixtures containing the acid.
Check pH: If the solution is aqueous, use a pH strip.
If pH < 2:[3] Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the main waste drum to prevent corrosion of the drum.
If Organic Solvent: No neutralization needed.
Solvent Compatibility:
Do NOT mix with waste containing Sodium Azide (risk of hydrazoic acid formation).
Do NOT mix with waste containing Cyanides (risk of HCN gas).
Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
Log: Record the volume and concentration on the waste container log sheet immediately.
Protocol C: Empty Container Management (The "Triple Rinse" Rule)
Federal regulations (EPA) require containers to be "RCRA Empty" before disposal as trash.
Rinse 1: Add a small volume of solvent (Ethanol or Methanol) to the original vial. Cap and shake. Pour rinsate into Organic Waste .
Rinse 2: Repeat.
Rinse 3: Repeat.
Final Step: Deface the label on the vial. Allow the vial to air dry in a fume hood. Dispose of the dry, uncapped vial in the broken glass/sharps container.
Regulatory & Compliance Context (E-E-A-T)
EPA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), 6,8-Dihydroxyoctanoic acid is not a specifically listed waste (P or U list). However, the generator is responsible for determining characteristics [1].
Characteristic of Corrosivity (D002): If the waste is aqueous and pH is ≤ 2.[3]
Characteristic of Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).
Transport & DOT
If shipping waste off-site, it generally falls under:
UN Number: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) OR UN 1993 (Flammable liquid, n.o.s.) depending on the matrix.
Neutralize: Apply a spill pillow or sodium bicarbonate to the spill.
Absorb: Use vermiculite or clay absorbent.
Collect: Scoop into a hazardous waste bag. Label as "Spill Debris - Organic Acid."
References
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Link
National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link
American Chemical Society (ACS). (2023). Guide to Laboratory Waste Management. ACS Center for Lab Safety. Link
PubChem. (2023). Compound Summary: 6,8-Dihydroxyoctanoic acid.[2] National Library of Medicine. Link
Personal Protective Equipment (PPE) for Handling 6,8-Dihydroxyoctanoic Acid
Introduction: The Safety-Data Nexus 6,8-Dihydroxyoctanoic acid (CAS: 74903-53-0) is a critical intermediate often encountered in the metabolic analysis of lipoic acid derivatives and medium-chain fatty acid oxidation. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Safety-Data Nexus
6,8-Dihydroxyoctanoic acid (CAS: 74903-53-0) is a critical intermediate often encountered in the metabolic analysis of lipoic acid derivatives and medium-chain fatty acid oxidation. While frequently handled in milligram quantities for analytical standards (HPLC/MS), its structural properties—an octanoic acid backbone functionalized with two hydroxyl groups—dictate a specific safety profile often underestimated in research settings.
As a Senior Application Scientist, I emphasize that proper PPE is not merely a compliance checkbox; it is a barrier against sample contamination and biological interactions . This compound is a polar, functionalized fatty acid. Mishandling leads to moisture absorption (hygroscopicity) which alters weighing accuracy, and potential skin permeation due to its amphiphilic nature.
This guide provides a self-validating safety protocol based on the chemical's Structure-Activity Relationship (SAR), bridging the gap where specific toxicological data may be sparse.
Risk Assessment & Hazard Identification
Since specific GHS data for 6,8-Dihydroxyoctanoic acid is often limited in vendor catalogs, we apply read-across toxicology from structurally similar compounds (Octanoic Acid, 8-Hydroxyoctanoic acid).
Mechanistic Hazard Analysis
Structural Feature
Associated Hazard
Mechanism of Action
Carboxylic Acid Head
Skin/Eye Irritation (H315/H319)
Proton donation lowers local pH on mucous membranes, causing protein denaturation and irritation.
Medium Alkyl Chain (C8)
Permeation Potential
Lipophilic tail facilitates penetration through the stratum corneum of the skin.
Hydroxyl Groups (C6, C8)
Hygroscopicity
High affinity for atmospheric water; dust can become sticky/corrosive upon contact with sweat/mucosa.
Physical State (Solid)
Inhalation (H335)
Fine particulates can irritate the upper respiratory tract if aerosolized during weighing.
Critical Insight: Treat this substance as a Category 2 Skin/Eye Irritant at minimum. If handling >1g or concentrated solutions, elevate precautions to prevent potential corrosive effects common to medium-chain fatty acids.
PPE Selection Matrix
Select your PPE based on the operational state of the chemical. A "one-size-fits-all" approach is inefficient and often unsafe.
Nitrile offers excellent resistance to organic acids.[1][2][3][4] Latex is not recommended due to poor acid resistance and protein allergy risks.
Eye Protection
Safety Glasses with Side Shields
Chemical Splash Goggles
Prevent contact with "sticky" acidic dust or splashes. Standard glasses fail against aerosols.
Respiratory
Fume Hood (Primary)
N95/P100 Respirator (if outside hood)
Volatility is low, but dust inhalation is the primary vector of exposure.
Body Defense
Standard Lab Coat (Cotton/Poly)
Tyvek® Sleeves + Lab Coat
Protects forearms from dust accumulation during transfer; prevents sample contamination from skin squames.
Decision Logic: PPE & Engineering Controls
The following diagram illustrates the decision-making process for selecting controls based on the physical state and quantity of the material.
Figure 1: Decision logic for selecting appropriate PPE and engineering controls based on quantity and solvent volatility.
Operational Protocol: Safe Weighing & Transfer
The most critical moment for exposure is the transfer of solid material from the manufacturer's vial to the balance. Static electricity can cause the powder to "jump," creating an inhalation hazard and contaminating the balance.
Step-by-Step Workflow
Engineering Setup:
Activate the Anti-Static Ionizer (if available) inside the fume hood.
Ensure fume hood face velocity is 80–100 fpm.
Donning (The "Double-Glove" Technique):
Don the first pair of nitrile gloves (under the lab coat cuff).
Don the second pair (over the lab coat cuff). Why? If powder spills on your wrist, you can peel off the outer glove without exposing skin.
The Transfer:
Open the vial inside the hood.
Use a disposable anti-static spatula.
Do not return excess chemical to the stock vial (prevents cross-contamination).
Decontamination:
Wipe the balance area with a tissue dampened with 70% Ethanol or mild alkaline detergent (to neutralize potential acidity).
Dispose of the outer gloves immediately into solid hazardous waste.
Figure 2: Sequential workflow for the safe weighing and transfer of 6,8-Dihydroxyoctanoic acid.
Disposal & Emergency Response
Scientific integrity requires that we manage the "end of life" of the chemical responsibly.
Disposal Protocol
Solid Waste: Dispose of contaminated gloves, weighing boats, and tissues in a container labeled "Solid Organic Acid Waste."
Liquid Waste: Solutions containing 6,8-Dihydroxyoctanoic acid should be segregated into "Non-Halogenated Organic" streams (unless dissolved in chloroform/DCM).
Neutralization: For larger spills (>5g), neutralize with Sodium Bicarbonate (
) or Spill-X-A before sweeping. This converts the acid to a sodium salt, reducing volatility and irritation potential.
Emergency Procedures
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase permeation of the fatty acid.
Eye Contact: Flush immediately at an eyewash station for 15 minutes. The hydroxyl groups increase water solubility, making flushing effective.
References
PubChem. (n.d.). 6,8-Dihydroxyoctanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Octanoic Acid (Read-Across Data). Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]